molecular formula C18H15Cl2N3O3 B1671036 Eberconazole nitrate CAS No. 130104-32-4

Eberconazole nitrate

Cat. No.: B1671036
CAS No.: 130104-32-4
M. Wt: 392.2 g/mol
InChI Key: DPHMSVRBAXJSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eberconazole nitrate is a broad-spectrum imidazole-derived antifungal agent of significant interest in dermatological and microbiological research . Its primary research applications involve the study of cutaneous fungal infections, including dermatophytoses, candidiasis, and pityriasis versicolor caused by Malassezia furfur . The compound's core research value lies in its dual mechanism of action; it acts as a potent inhibitor of fungal lanosterol 14α-demethylase, a key enzyme in the synthesis of ergosterol, an essential component of the fungal cell membrane . This inhibition compromises membrane integrity, leading to increased permeability and cell death . Furthermore, this compound exhibits notable anti-inflammatory properties, attributed to its inhibition of 5-lipooxygenase and, to a lesser extent, cyclooxygenase-2, making it a valuable compound for investigating inflamed mycotic models . In vitro studies demonstrate its efficacy against a wide range of fungi, including dermatophytes and yeasts such as Candida krusei and Candida glabrata , which are often resistant to other azoles . Preclinical and clinical research has shown that this compound provides a high rate of mycological and clinical cure, with some studies indicating a potentially faster onset of action and lower relapse rate compared to other topical antifungals like terbinafine . The reagent is typically applied in topical formulations for research purposes, and analytical methods, including validated stability-indicating HPLC, are available for purity assessment in pharmaceutical research . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHMSVRBAXJSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926597
Record name Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130104-32-4
Record name Eberconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130104-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130104324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EBERCONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSL8E59V2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis pathway and chemical precursors of eberconazole nitrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis Pathway and Chemical Precursors of Eberconazole Nitrate

Introduction

This compound is a topical broad-spectrum imidazole derivative antimycotic agent, effective in the treatment of dermatophytosis, candidiasis, and pityriasis.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[1][2][3] By disrupting the enzyme lanosterol 14-alpha-demethylase, eberconazole compromises the integrity of the fungal cell membrane, leading to cell death. This guide provides a detailed overview of the chemical precursors and synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Precursors and Key Intermediates

The synthesis of this compound involves several key precursors and intermediates. The central intermediate is the tricyclic ketone, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Various starting materials can be employed to synthesize this key ketone.

Precursor / IntermediateRole in SynthesisReference(s)
Starting Materials for Key Ketone Intermediate
3,5-DichlorobenzaldehydeStarting material for Wittig reaction to form the dibenzo[a,d]cycloheptene core structure.
2-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromideWittig reagent that reacts with 3,5-dichlorobenzaldehyde.
Methyl o-toluateAlternative starting material, which undergoes bromination, Wittig reaction, hydrolysis, reduction, and cyclization.
3,5-Dichlorobenzyl bromide or alcoholAlternative starting materials for the synthesis of the key ketone.
Key Intermediates
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneThe central ketone intermediate that is converted to eberconazole.
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-olThe alcohol intermediate formed by the reduction of the ketone.
5-Chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepteneThe chlorinated intermediate formed from the alcohol, which is then reacted with imidazole.
ImidazoleThe heterocyclic moiety that is coupled to the dibenzo[a,d]cycloheptene core to form the eberconazole base.
N,N'-CarbonyldiimidazoleAn alternative reagent for converting the alcohol intermediate directly to the eberconazole base.
Final Reagent
Nitric Acid (HNO₃)Used in the final step to form the nitrate salt of the eberconazole free base.

Synthesis Pathways

Several synthetic routes to this compound have been reported. The most common pathway involves the construction of the key tricyclic ketone intermediate, followed by reduction, chlorination, coupling with imidazole, and final salt formation. An improved process involves the direct reaction of the alcohol intermediate with N,N'-Carbonyldiimidazole.

Pathway 1: Classical Synthesis via Chlorination

This pathway begins with a Wittig condensation to form the core structure, which is then cyclized to the key ketone intermediate. Subsequent functional group transformations lead to this compound.

G cluster_0 Synthesis of Key Ketone Intermediate cluster_1 Conversion to this compound A 3,5-Dichlorobenzaldehyde C Methyl 2-[2-(3,5-dichlorophenyl) ethenyl]benzoate A->C Wittig Reaction (NaH, DMF) B 2-(Methoxycarbonyl)benzyl (triphenyl)phosphonium bromide B->C D 2-[2-(3,5-Dichlorophenyl) ethenyl]benzoic acid C->D Hydrolysis (NaOH, Methanol) E 2-[2-(3,5-Dichlorophenyl) ethyl]benzoic acid D->E Catalytic Hydrogenation (H₂, Pd/C) F 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one (Key Ketone) E->F Cyclization (Polyphosphoric acid or SOCl₂) G 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-ol (Alcohol Intermediate) F->G Reduction (NaBH₄ or LiAlH₄) H 5-Chloro-2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene (Chloride Intermediate) G->H Chlorination (SOCl₂) J Eberconazole (Free Base) H->J Condensation (Refluxing DMF) I Imidazole I->J K This compound J->K Salification (Nitric Acid)

Caption: Classical synthesis pathway of this compound.

Pathway 2: Improved Synthesis via N,N'-Carbonyldiimidazole

This modified route offers a more direct conversion of the alcohol intermediate to the eberconazole free base, potentially improving efficiency and reducing steps.

G cluster_0 Synthesis of Alcohol Intermediate cluster_1 Conversion to this compound A 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one (Key Ketone) B 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-ol (Alcohol Intermediate) A->B Reduction (NaBH₄) D Eberconazole (Free Base) B->D Reaction in Organic Solvent (e.g., DMSO, Reflux) C N,N'-Carbonyldiimidazole C->D E This compound D->E Salification (Nitric Acid)

Caption: Improved synthesis using N,N'-Carbonyldiimidazole.

Experimental Protocols

Detailed methodologies for the key synthetic steps are outlined below, based on available literature.

Preparation of 2-[2-(3,5-dichlorostyryl)]methyl benzoate (Wittig Reaction Intermediate)
  • Reagents: 3,5-dichlorobenzyltriphenylphosphine bromide (40.2g, 80mmol), o-formylbenzene methyl formate (13.3g, 81mmol), Tetrahydrofuran (THF, 150 mL).

  • Procedure: Compound 2 and THF are added to a reaction bottle. After a 2-hour reaction, a solution of o-formylbenzene methyl formate in 60 mL of THF is added. The mixture is stirred at 40°C for 4 hours. After cooling to room temperature, 200 mL of n-hexane and 70 mL of water are added and stirred for 30 minutes. The organic layer is separated, washed with water, and concentrated to dryness. The residue is treated with 150 mL of n-hexane and stirred for 1 hour. The insoluble matter is filtered off, and the filtrate is concentrated to yield the product.

Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid (Hydrogenation and Hydrolysis)
  • Reagents: 2-[2-(3,5-dichlorostyryl)]methyl benzoate (15.4g, 50mmol), Methanol (300 mL), 5% Pd-C catalyst (1.3g), 5 mol·L⁻¹ Sodium Hydroxide (14 mL).

  • Procedure: The starting benzoate and methanol are placed in a reaction bottle. The Pd-C catalyst is added, and hydrogen gas is introduced with stirring. The reaction proceeds at room temperature and normal pressure for 8 hours. The Pd-C is filtered out, and the sodium hydroxide solution is added to the filtrate, followed by refluxing for 3 hours. Methanol is evaporated, and water is added to dissolve the solid. The pH is adjusted to 7 with hydrochloric acid to precipitate the product, which is then filtered.

Preparation of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Key Ketone)
  • Reagents: 2-[2-(3,5-dichlorophenylethyl)]benzoic acid (17.7g, 60mmol), Methylene chloride (150 mL), Thionyl chloride (8.6mL, 0.12mol), DMF (0.25 mL), Aluminum trichloride (13.3g, 0.10mol).

  • Procedure: The benzoic acid derivative is dissolved in methylene chloride. Thionyl chloride and DMF are added, and the mixture is stirred at room temperature for 1 hour. Thionyl chloride and methylene chloride are steamed off. The residue is redissolved in 70 mL of methylene chloride and added dropwise to a solution of aluminum trichloride in 250 mL of methylene chloride. The mixture is stirred for 3 hours to complete the cyclization.

Preparation of Eberconazole Free Base (via N,N'-Carbonyldiimidazole)
  • Reagents: 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0g, 0.0179 mol), N,N'-Carbonyldiimidazole (2.90g, 0.0237 mmol), Dimethyl sulfoxide (25 mL).

  • Procedure: The alcohol intermediate and N,N'-Carbonyldiimidazole are refluxed in dimethyl sulfoxide for 4 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled to room temperature, followed by the addition of cool water, brine solution, and ethyl acetate to separate the layers. The organic layer is distilled off to afford the eberconazole free base as a residue.

Preparation of this compound (Final Salification)
  • Reagents: Eberconazole free base (residue from the previous step), Isopropyl alcohol and Isopropyl ether (IPA/IPE) solvent mixture, 70% Nitric acid.

  • Procedure: The crude eberconazole free base is dissolved in a solvent mixture of IPA/IPE. 70% Nitric acid is then added to precipitate the solid product. The resulting solid is filtered and washed with the IPA/IPE mixture to obtain this compound as a white solid.

Quantitative Data Summary

The following table summarizes the quantitative data reported in one of the synthetic procedures for key intermediates.

Reaction StepStarting MaterialMoles (mmol)ProductYield (%)Melting Point (°C)Reference(s)
Wittig Reaction3,5-dichlorobenzyltriphenylphosphine bromide802-[2-(3,5-dichlorostyryl)]methyl benzoate7297-99
Hydrogenation & Hydrolysis2-[2-(3,5-dichlorostyryl)]methyl benzoate502-[2-(3,5-dichlorophenylethyl)]benzoic acid87151-154

Conclusion

The synthesis of this compound is a multi-step process centered around the formation of a key dibenzo[a,d]cyclohepten-5-one intermediate. While the classical route involves a Wittig reaction, cyclization, reduction, chlorination, and imidazole coupling, improved methods provide more direct pathways, such as the use of N,N'-Carbonyldiimidazole to circumvent the chlorination step. The choice of synthetic route for industrial-scale production may depend on factors such as cost-effectiveness, yield, purity, and environmental impact, with newer methods aiming for shorter routes and the avoidance of hazardous reagents.

References

In Vitro Antifungal Spectrum of Eberconazole Nitrate Against Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of eberconazole nitrate against a broad spectrum of dermatophytes. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Core Antifungal Activity: Data Presentation

This compound, a topical imidazole derivative, demonstrates potent in vitro activity against a wide range of dermatophytes, the fungi responsible for common cutaneous mycoses.[1][2] Its broad spectrum of activity has been established in various studies, showing efficacy against species of Trichophyton, Microsporum, and Epidermophyton.[1][3]

A significant comparative study evaluated the in vitro activity of eberconazole against 200 clinical isolates of dermatophytes and compared its efficacy to other commonly used topical antifungal agents: clotrimazole, ketoconazole, and miconazole.[3] The results of this study, which are summarized below, indicate that eberconazole generally exhibits lower Minimum Inhibitory Concentrations (MICs), suggesting a higher potency against the majority of the tested dermatophyte species.

Table 1: Comparative In Vitro Activity of Eberconazole and Other Antifungal Agents Against Dermatophytes
Dermatophyte SpeciesNumber of Strains (n)DrugMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Geometric Mean MIC (μg/mL)
Epidermophyton floccosum8Eberconazole0.03 - 0.120.060.120.06
Clotrimazole0.03 - 0.250.120.250.11
Miconazole0.06 - 0.50.250.50.23
Ketoconazole0.06 - 10.510.42
Microsporum canis23Eberconazole0.03 - 0.50.120.250.11
Clotrimazole0.03 - 10.250.50.22
Miconazole0.06 - 20.510.45
Ketoconazole0.12 - 4120.89
Microsporum gypseum13Eberconazole0.03 - 0.120.060.120.07
Clotrimazole0.03 - 0.250.120.250.12
Miconazole0.06 - 0.50.250.50.24
Ketoconazole0.12 - 10.510.47
Trichophyton mentagrophytes66Eberconazole0.03 - 10.120.50.14
Clotrimazole0.03 - 20.2510.24
Miconazole0.06 - 40.520.48
Ketoconazole0.12 - 8140.98
Trichophyton rubrum52Eberconazole0.03 - 0.50.120.250.12
Clotrimazole0.03 - 10.250.50.21
Miconazole0.06 - 20.510.42
Ketoconazole0.12 - 4120.85
Trichophyton tonsurans15Eberconazole0.03 - 0.250.060.120.09
Clotrimazole0.03 - 0.50.120.250.13
Miconazole0.06 - 10.250.50.27
Ketoconazole0.12 - 20.510.54

Data sourced from Fernandez-Torres et al., 2003.

Experimental Protocols

The in vitro antifungal susceptibility testing of dermatophytes is crucial for evaluating the efficacy of new and existing antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.

Microbroth Dilution Method (Based on CLSI M38-A2 Guideline)

The data presented in this guide was obtained using a standardized microdilution method, which is detailed below.

1. Isolate Preparation:

  • Dermatophyte isolates are subcultured on a suitable medium, such as potato dextrose agar, to ensure viability and purity.

  • The isolates are maintained in sterile distilled water until the antifungal testing is performed.

2. Inoculum Preparation:

  • Fungal colonies are covered with a sterile saline solution containing 0.05% Tween 80.

  • The surface is gently scraped with a sterile loop to dislodge the conidia.

  • The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to remove heavy particles.

  • The upper suspension is transferred to another sterile tube, and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.

3. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions, typically in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium buffered with MOPS buffer.

4. Microdilution Plate Preparation:

  • 96-well microtiter plates are used for the assay.

  • Each well contains the diluted antifungal agent and the prepared fungal inoculum.

  • A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

5. Incubation:

  • The microdilution plates are incubated at a temperature of 28-30°C for a specified period, typically 7 days for dermatophytes.

6. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth compared to the growth control.

Mechanism of Action: Signaling Pathway

Eberconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition leads to a cascade of events that ultimately result in either fungistatic or fungicidal activity, depending on the concentration of the drug.

The primary target of eberconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. By inhibiting this enzyme, eberconazole blocks the conversion of lanosterol to ergosterol. This disruption in the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and an increase in cell membrane permeability, causing leakage of essential intracellular components and ultimately leading to fungal cell death.

In addition to its primary antifungal activity, eberconazole has also been shown to possess anti-inflammatory properties, which can be beneficial in the treatment of inflamed dermatophytic infections.

Eberconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Eberconazole This compound Inhibition Inhibition Eberconazole->Inhibition Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Ergosterol_Pathway Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Pathway Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity Ergosterol_Pathway->Ergosterol Inhibition->Lanosterol_14a_demethylase Inhibition->Disruption Leads to Cell_Death Fungal Cell Death Disruption->Cell_Death Results in

Caption: Mechanism of action of this compound in a fungal cell.

Experimental Workflow

The following diagram illustrates the typical workflow for in vitro antifungal susceptibility testing of dermatophytes.

Antifungal_Susceptibility_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Isolate_Culture 1. Dermatophyte Isolate Culture (e.g., Potato Dextrose Agar) Inoculum_Prep 2. Inoculum Preparation (Spectrophotometric Adjustment) Isolate_Culture->Inoculum_Prep Plate_Setup 4. Microdilution Plate Setup (96-well plates) Inoculum_Prep->Plate_Setup Antifungal_Dilution 3. Antifungal Stock Dilution (Serial Dilutions) Antifungal_Dilution->Plate_Setup Incubation 5. Incubation (28-30°C for 7 days) Plate_Setup->Incubation MIC_Reading 6. MIC Endpoint Reading (Visual Inspection for Growth Inhibition) Incubation->MIC_Reading Data_Analysis 7. Data Analysis (MIC50, MIC90, Geometric Mean) MIC_Reading->Data_Analysis

Caption: Workflow for in vitro antifungal susceptibility testing.

References

Preclinical Pharmacological Profile of Eberconazole Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent demonstrating potent activity against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death.[3][4][5] Preclinical studies have consistently highlighted its efficacy in both in vitro and in vivo models, often showing superiority or equivalence to other commonly used topical antifungal agents. Furthermore, eberconazole exhibits anti-inflammatory and antibacterial properties, which may contribute to its clinical effectiveness in treating inflamed and secondarily infected fungal dermatoses. With minimal systemic absorption upon topical application, this compound presents a favorable safety profile, characterized by a low incidence of local adverse effects and no significant systemic toxicity observed in preclinical models. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, antimicrobial spectrum, efficacy in animal models, pharmacokinetic properties, and toxicological profile.

Mechanism of Action

This compound's primary antifungal activity stems from its interference with the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol for maintaining the structural and functional integrity of the fungal cell membrane. By inhibiting this enzyme, eberconazole disrupts ergosterol synthesis, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the lipid composition of the cell membrane increases its permeability, causing leakage of vital intracellular components and ultimately resulting in fungal cell death. The action of eberconazole can be either fungistatic or fungicidal, depending on the concentration.

In addition to its primary antifungal effect, eberconazole has demonstrated anti-inflammatory properties, which are beneficial in the management of inflamed fungal skin infections. It has also been shown to be effective against certain Gram-positive bacteria, which can be clinically relevant in cases of secondary bacterial infections.

Mechanism of Action of this compound cluster_fungal_cell Fungal Cell cluster_drug_action Drug Intervention Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Biosynthesis DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Leakage) CellDeath Fungal Cell Death DisruptedMembrane->CellDeath Eberconazole This compound Eberconazole->Enzyme Inhibition

Mechanism of Action of this compound

In Vitro Antimicrobial Spectrum

Eberconazole has demonstrated a broad spectrum of antifungal activity in vitro against a variety of clinically relevant fungi.

Antifungal Susceptibility Testing

In vitro activity is typically determined using microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Dermatophytes A standardized microdilution method is employed to determine the MIC of eberconazole against dermatophyte strains. The inoculum is prepared to a concentration of 104 CFU/mL. The microplates are incubated at 28°C for 7 days. The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of visible growth.

Quantitative Data

The following table summarizes the in vitro activity of this compound against various fungal isolates, with comparisons to other topical antifungal agents.

Fungal SpeciesEberconazole MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)Ketoconazole MIC Range (µg/mL)Miconazole MIC Range (µg/mL)Reference
Dermatophytes (200 strains) 0.03 - 20.01 - ≥160.01 - ≥160.01 - ≥16
Trichophyton rubrum0.03 - 0.250.06 - 10.12 - 20.12 - 2
Trichophyton mentagrophytes0.03 - 0.50.06 - 10.12 - 20.12 - 2
Epidermophyton floccosum0.03 - 0.120.06 - 0.50.12 - 10.12 - 1
Candida albicansEffectiveEffectiveEffective-
Candida krusei (triazole-resistant)EffectiveLess EffectiveLess Effective-
Candida glabrata (triazole-resistant)EffectiveLess EffectiveLess Effective-
Malassezia furfurEffective---

Note: Eberconazole generally exhibits lower geometric mean MICs against dermatophytes compared to clotrimazole, ketoconazole, and miconazole, suggesting a higher intrinsic activity.

In Vivo Efficacy

Preclinical in vivo studies have corroborated the potent antifungal activity of this compound observed in vitro.

Animal Models of Cutaneous Fungal Infections

Experimental Protocol: Guinea Pig Model of Dermatophytosis A standardized model of cutaneous candidiasis or dermatophytosis in guinea pigs is commonly used. The dorsal skin of the animals is abraded and inoculated with a suspension of the fungal pathogen. Treatment with topical formulations of eberconazole (e.g., 1% cream) is initiated post-infection, typically applied once or twice daily for a specified duration. The efficacy is evaluated based on clinical scoring of lesions (e.g., erythema, scaling) and mycological cure rates (negative cultures from skin scrapings).

In Vivo Efficacy Evaluation Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Assessment Animal Guinea Pig Model Infection Induction of Dermatophytosis (e.g., Trichophyton mentagrophytes) Animal->Infection Grouping Randomization into Groups (Eberconazole, Vehicle, Comparator) Infection->Grouping Application Topical Application of Test Articles (e.g., 1% Eberconazole Cream, Twice Daily) Grouping->Application Clinical Clinical Scoring of Lesions (Erythema, Scaling, etc.) Application->Clinical Mycological Mycological Examination (KOH Mount, Fungal Culture) Application->Mycological Endpoint Determination of Cure Rate (Clinical and Mycological) Clinical->Endpoint Mycological->Endpoint

In Vivo Efficacy Evaluation Workflow
Comparative Efficacy

Preclinical studies have demonstrated that eberconazole exhibits efficacy that is similar to or better than other topical antifungal agents.

Animal ModelEberconazole EfficacyComparator EfficacyReference
Guinea Pig DermatophytosisSimilar to clotrimazole and ketoconazole-
Guinea Pig DermatophytosisBetter than bifonazole-
Guinea Pig Cutaneous Candidiasis90% clinical recoveryClotrimazole: 30% clinical recovery

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its limited systemic absorption following topical administration, which is a desirable feature for a topically applied drug, minimizing the risk of systemic side effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: After topical application of a 2% eberconazole cream to healthy volunteers, plasma and urine concentrations were below the lower limits of detection (<1.1 ng/mL for plasma and <1.0 ng/mL for urine). This indicates negligible systemic absorption through intact skin.

  • Distribution, Metabolism, and Excretion: Detailed data on the metabolism and excretion of topically applied eberconazole are not extensively available. Animal pharmacokinetic studies indicate that any absorbed drug is primarily eliminated through the fecal route.

Pharmacokinetic Profile of Topical Eberconazole

Toxicology and Safety Pharmacology

Preclinical toxicology studies have established a favorable safety profile for this compound.

Acute and Local Toxicity
Study TypeAnimal ModelResultsReference
Acute Oral Toxicity (LD50) Male Mice1424.6 mg/kg
Female Mice>517.2 and <909.1 mg/kg
Local Tolerance RatsSlightly less irritant than bifonazole
Rabbits (Vaginal Mucosa)Non-irritant
Cytotoxicity BALB/3T3 cell lineSimilar profile to miconazole, econazole, and clotrimazole
No Observed Effect Level (NOEL) -2 ml/kg body weight
Safety Pharmacology
  • Delayed Hypersensitivity: Preclinical studies showed no evidence of delayed hypersensitivity reactions.

  • Photosensitivity and Phototoxicity: No photosensitivity or phototoxic effects were observed in preclinical evaluations.

  • Mutagenicity: Eberconazole was not found to be mutagenic.

Conclusion

The preclinical pharmacological profile of this compound demonstrates its suitability as a potent and safe topical antifungal agent. Its primary mechanism of action, the inhibition of ergosterol synthesis, underpins its broad-spectrum activity against dermatophytes and yeasts, including some triazole-resistant strains. In vivo studies have consistently shown its efficacy to be comparable or superior to other established antifungal agents. A key advantage of eberconazole is its favorable pharmacokinetic profile, characterized by minimal systemic absorption, which translates to a high safety margin. Preclinical toxicological assessments have not revealed any significant safety concerns. The combined attributes of high antifungal potency, anti-inflammatory and antibacterial activity, and excellent safety profile make this compound a valuable therapeutic option for the topical treatment of cutaneous mycoses.

References

Eberconazole Nitrate: A Technical Whitepaper on its Anti-inflammatory and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent recognized for its efficacy in treating cutaneous mycoses. Beyond its primary fungistatic and fungicidal actions, this compound exhibits clinically relevant anti-inflammatory and antibacterial properties. This technical guide provides an in-depth analysis of these dual functionalities, presenting available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Core Mechanisms of Action

This compound's primary mode of action as an antifungal is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1][2] By targeting the enzyme lanosterol 14α-demethylase, it disrupts the integrity of the cell membrane, leading to increased permeability and ultimately, fungal cell death.[1][2] This mechanism is characteristic of the azole class of antifungals. However, a key differentiator for this compound is its additional therapeutic effects, which are particularly beneficial in the context of inflamed fungal infections.[1]

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects, which are primarily attributed to its inhibitory action on the arachidonic acid cascade. Specifically, it inhibits 5-lipoxygenase (5-LOX) and, to a lesser degree, cyclooxygenase-2 (COX-2). This dual inhibition reduces the production of pro-inflammatory mediators such as leukotrienes and prostaglandins, which are key drivers of the erythema, edema, and pruritus associated with inflammatory skin conditions.

Antibacterial Properties

In addition to its antifungal and anti-inflammatory activities, this compound has been shown to be effective against a range of Gram-positive bacteria. This antibacterial action provides an added advantage in the treatment of cutaneous fungal infections, which are often accompanied by secondary bacterial infections.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum0.03 - 20.120.5
Trichophyton mentagrophytes0.03 - 20.140.5
Microsporum canis0.03 - 20.110.5
Epidermophyton floccosum0.03 - 20.060.25
Candida albicans0.03 - 40.121
Candida krusei0.03 - 20.251
Candida glabrata0.03 - 20.251
Cryptococcus neoformans0.03 - 20.1621

MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibitory Concentration for 90% of isolates.

Table 2: In Vivo Anti-inflammatory Activity of this compound

AssayEffective Dose (SD50)Comparator: Acetyl Salicylic Acid (SD50)Comparator: Ketoprofen (SD50)Reference
Not specified in source65.5 mg/mL70.1 mg/mL41.7 mg/mL

SD50: A measure of the effective dose in a graded response assay.

Table 3: Antibacterial Activity of this compound

Bacterial GroupActivitySpecific MIC DataReference
Gram-positive bacteriaEffectiveNot available in public literature

Further research is required to determine specific Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacterial strains.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the antifungal and anti-inflammatory properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Antifungal

The in vitro antifungal susceptibility of this compound is determined using a broth microdilution method, following standardized protocols.

Protocol: Broth Microdilution for Dermatophytes

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar plates to obtain sufficient growth.

  • Inoculum Preparation: A suspension of fungal conidia or hyphal fragments is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum density of 0.4-5 x 10^4 CFU/mL in the microdilution wells.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 28-30°C for a duration appropriate for the fungal species being tested (typically 4-7 days for dermatophytes).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible fungal growth.

In Vivo Anti-inflammatory Assessment

While specific protocols for eberconazole are not detailed in the available literature, a standard animal model for assessing topical anti-inflammatory activity is the carrageenan-induced paw edema model.

General Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the hind paw of the animals.

  • Drug Application: A topical formulation of this compound (e.g., 1% cream) is applied to the inflamed paw at specified time points before and/or after the carrageenan injection. A control group receives the vehicle cream without the active ingredient.

  • Measurement of Edema: The volume of the paw is measured at various time intervals after the induction of inflammation using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and a typical experimental workflow for its evaluation.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of key enzymes in the arachidonic acid cascade. While the precise upstream and downstream signaling events for eberconazole are not fully elucidated, a plausible pathway, drawing parallels from other azole antifungals with anti-inflammatory properties, involves the modulation of the p38 MAPK pathway.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Fungal Components, Injury) p38_MAPK p38 MAPK Pathway Inflammatory_Stimuli->p38_MAPK Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 releases Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Erythema, Edema, Pruritus) Leukotrienes->Inflammation Prostaglandins->Inflammation Eberconazole This compound Eberconazole->LOX Eberconazole->COX2 (lesser extent) p38_MAPK->PLA2

Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of the anti-inflammatory and antibacterial properties of a compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Anti_inflammatory In Vitro Anti-inflammatory Assays (5-LOX/COX-2 Inhibition) Start->In_Vitro_Anti_inflammatory In_Vitro_Antibacterial In Vitro Antibacterial Assays (MIC against Gram+ bacteria) Start->In_Vitro_Antibacterial Cell_Based_Assays Cell-based Assays (Cytokine release from keratinocytes) In_Vitro_Anti_inflammatory->Cell_Based_Assays In_Vivo_Infection In Vivo Topical Infection Models (Combined fungal/bacterial) In_Vitro_Antibacterial->In_Vivo_Infection In_Vivo_Anti_inflammatory In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) Cell_Based_Assays->In_Vivo_Anti_inflammatory Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Anti_inflammatory->Data_Analysis In_Vivo_Infection->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a multifaceted topical therapeutic agent with a well-established antifungal mechanism complemented by significant anti-inflammatory and antibacterial activities. Its ability to inhibit key inflammatory mediators and combat common secondary bacterial pathogens makes it a valuable treatment option for inflamed cutaneous mycoses. While the existing data provides a strong foundation for its dual action, further research is warranted to fully elucidate the specific molecular pathways of its anti-inflammatory effects and to quantify its antibacterial efficacy against a broader range of clinically relevant bacteria. Such studies will further solidify the understanding of its therapeutic benefits and may open new avenues for its clinical application.

References

solubility and stability characteristics of eberconazole nitrate in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of eberconazole nitrate, a broad-spectrum imidazole derivative antifungal agent. The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Physicochemical Properties

This compound is the nitrate salt of eberconazole. The salt form generally offers improved water solubility and stability compared to the free base.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.

Solubility Profile

This compound exhibits a range of solubilities in various solvents, a critical consideration for the development of diverse dosage forms. While it is practically insoluble in water, it demonstrates good solubility in several organic solvents.

Qualitative Solubility

This compound has been reported to be soluble in methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3] It is also described as being soluble in 0.1 N hydrochloric acid and phosphate buffer at pH 6.8, and slightly soluble in water.[3][4]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in various solvents, oils, and surfactants.

Table 1: Solubility in Organic Solvents and Formulations

Solvent/FormulationConcentrationTemperature (°C)NotesReference
Dimethyl sulfoxide (DMSO)~250 mg/mLNot SpecifiedUltrasonic assistance may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLNot SpecifiedSaturation unknown; clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLNot SpecifiedSaturation unknown; clear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLNot SpecifiedSaturation unknown; clear solution.

Table 2: Solubility in Oils

OilSolubility (mg/mL)Temperature (°C)Reference
Almond Oil25.6740±0.5
Isopropyl Myristate21.0640±0.5
Oleic Acid10.540±0.5
Castor Oil9.6140±0.5
Liquid Paraffin8.9440±0.5
Capmul MCMHighest among tested oils30

Table 3: Solubility in Surfactants and Co-surfactants

Surfactant/Co-surfactantSolubility (mg/mL)Temperature (°C)Reference
Propylene Glycol36.0540±0.5
Tween 8035.6440±0.5
Span 8029.1640±0.5
Tween 2027.1540±0.5
Span 204.5640±0.5

Stability Profile

This compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies have demonstrated that this compound degrades under acidic, basic, oxidative, thermal, and photolytic conditions. The degradation has been observed to follow pseudo-first-order kinetics.

Table 4: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ParametersDurationObservationsReference
Acid Hydrolysis0.1 N HCl3 hoursSignificant degradation
Base Hydrolysis0.1 N NaOH30 minutesSignificant degradation
Oxidation3% H₂O₂3 hoursSignificant degradation
Thermal80°C (Dry Heat)5 hoursSignificant degradation, formation of a hydroxy derivative.
Photolytic (UV)200 watt h/m²Not SpecifiedSignificant degradation
Photolytic (Sunlight)1.2 Million Lux hoursNot SpecifiedSignificant degradation, formation of an unknown degradant.
Degradation Kinetics

A study on the degradation kinetics of this compound revealed the following half-life (t₁/₂) and time to 90% potency (t₉₀) under various stress conditions.

Table 5: Degradation Kinetic Parameters

Stress ConditionRate Constant (k)t₁/₂ (days)t₉₀ (days)Reference
Oxidative (10% H₂O₂)Not Specified10.861.65
Alkaline Hydrolysis (2 N NaOH)Not Specified198.9930.24

Note: Specific rate constants were not provided in the cited abstract.

Experimental Protocols

This section details the methodologies for key experiments related to the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved particles to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Add excess this compound to solvent agitate Agitate at constant temperature start->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute the filtrate sample->dilute quantify Quantify concentration by UV-Vis or HPLC dilute->quantify end end quantify->end Solubility value G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1N HCl, 50°C) hplc Inject into Stability-Indicating HPLC System acid->hplc base Base Hydrolysis (0.1N NaOH, 25°C) base->hplc oxidation Oxidation (3% H₂O₂) oxidation->hplc thermal Thermal (80°C) thermal->hplc photo Photolytic (UV/Sunlight) photo->hplc analyze Analyze Chromatograms for Degradation Products hplc->analyze purity Assess Peak Purity with PDA Detector analyze->purity end end purity->end Stability Profile start Prepare Eberconazole Nitrate Solution start->acid start->base start->oxidation start->thermal start->photo G Logical Flow of Stability Testing cluster_method_dev Method Development & Validation cluster_degradation Degradation Profile cluster_stability_study Formal Stability Study dev_method Develop Stability-Indicating Analytical Method (e.g., HPLC) val_method Validate Method as per ICH Guidelines dev_method->val_method force_deg Perform Forced Degradation Studies val_method->force_deg identify_deg Identify and Characterize Degradation Products force_deg->identify_deg long_term Conduct Long-Term and Accelerated Stability Studies identify_deg->long_term analyze_samples Analyze Samples at Specified Time Points long_term->analyze_samples end end analyze_samples->end Establish Shelf-Life and Storage Conditions

References

Eberconazole Nitrate: A Deep Dive into the Inhibition of Fungal Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent recognized for its efficacy in treating cutaneous mycoses. Its primary mode of action is the disruption of the fungal cell membrane through the targeted inhibition of ergosterol biosynthesis. This technical guide provides a detailed examination of the molecular mechanisms underlying eberconazole's activity, focusing on its interaction with the key enzyme, lanosterol 14α-demethylase. This document synthesizes in vitro efficacy data, outlines detailed experimental protocols for assessing antifungal activity and mechanism of action, and presents visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Fungal infections, particularly those affecting the skin, represent a significant global health concern. The azole class of antifungal drugs has been a cornerstone of antimycotic therapy for decades. Eberconazole, a dichlorinated imidazole derivative, is a prominent member of this class, demonstrating potent activity against a wide range of dermatophytes, yeasts, and other pathogenic fungi.[1][2] Understanding the precise molecular interactions and downstream cellular consequences of eberconazole's action is paramount for optimizing its clinical use and for the development of novel antifungal agents. This guide delves into the core mechanism of eberconazole: the inhibition of ergosterol synthesis, an essential pathway for maintaining fungal cell membrane integrity and function.[3][4][5]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process, making it an attractive target for antifungal therapy due to the differences between the fungal and mammalian sterol pathways.

The pathway can be broadly divided into three stages:

  • Early Pathway: Synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA.

  • Mid Pathway: Cyclization of squalene (formed from FPP) to produce lanosterol.

  • Late Pathway: Conversion of lanosterol to ergosterol through a series of demethylation, desaturation, and reduction reactions.

Eberconazole, like other azole antifungals, exerts its effect during the late pathway of ergosterol biosynthesis.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Action acetyl_coa Acetyl-CoA fpp Farnesyl Pyrophosphate (FPP) acetyl_coa->fpp Multiple Steps squalene Squalene fpp->squalene Squalene Synthase lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase Lanosterol Synthase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (and other enzymes) toxic_sterols Toxic Methylated Sterols lanosterol->toxic_sterols Accumulation lanosterol_to_ergosterol_inhib lanosterol->lanosterol_to_ergosterol_inhib membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation toxic_sterols->membrane eberconazole This compound lanosterol_to_ergosterol_inhib->ergosterol Inhibition

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Site of Eberconazole Action.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of eberconazole is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (also known as CYP51). This enzyme is critical for the C14-demethylation of lanosterol, a pivotal step in the formation of ergosterol.

Eberconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the binding of its natural substrate, lanosterol. This inhibition leads to two significant downstream consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth and replication.

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol demethylation results in the accumulation of 14α-methylated sterols, such as lanosterol. These precursor sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability and leakage of essential intracellular components, which contributes to cell death.

At higher concentrations, eberconazole can exhibit fungicidal activity, causing leakage of small molecules like potassium ions and amino acids, leading to cell lysis.

Eberconazole_Mechanism_of_Action Eberconazole This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Eberconazole->Lanosterol_Demethylase Binds to and inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol_Demethylase->Toxic_Sterols Blocked conversion leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Integrity Decreased Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Depletion leads to Toxic_Sterols->Membrane_Integrity Incorporation leads to Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death

Figure 2: Mechanism of Action of this compound.

In Vitro Antifungal Activity of Eberconazole

Eberconazole has demonstrated potent in vitro activity against a broad spectrum of clinically relevant fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of eberconazole against various dermatophytes and yeasts, in comparison to other commonly used antifungal agents.

Table 1: In Vitro Activity of Eberconazole and Other Antifungals Against Dermatophytes

Fungal SpeciesAntifungal AgentNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton rubrumEberconazole830.03 - 0.50.1250.250.12
Clotrimazole830.03 - 20.250.50.24
Miconazole830.03 - 20.2510.35
Ketoconazole830.03 - 40.520.65
Trichophyton mentagrophytesEberconazole470.03 - 0.50.1250.50.14
Clotrimazole470.03 - 40.2520.32
Miconazole470.03 - 40.520.58
Ketoconazole470.06 - 8141.12
Microsporum canisEberconazole220.03 - 0.250.1250.250.11
Clotrimazole220.01 - 10.1250.50.15
Miconazole220.03 - 10.250.50.23
Ketoconazole220.06 - 20.2510.34
Epidermophyton floccosumEberconazole110.03 - 0.1250.060.1250.06
Clotrimazole110.01 - 0.250.060.1250.06
Miconazole110.03 - 0.250.1250.250.12
Ketoconazole110.03 - 0.50.1250.250.13
Data compiled from Fernandez-Torres B, et al. (2003).

Table 2: In Vitro Activity of Eberconazole and Other Antifungals Against Yeasts

Fungal SpeciesAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicansEberconazole350.03 - 10.030.50.05
Clotrimazole350.03 - 20.080.030.08
Ketoconazole350.03 - 10.030.030.04
Candida glabrataEberconazole170.03 - 20.060.050.1
Clotrimazole170.5 - 4.00.52.00.4
Ketoconazole170.03 - 41.02.00.4
Candida kruseiEberconazole130.03 - 0.250.030.1250.04
Clotrimazole130.03 - 0.50.030.50.08
Ketoconazole130.03 - 20.51.00.42
Cryptococcus neoformansEberconazole340.03 - 10.1250.50.162
Clotrimazole340.03 - 0.250.030.1250.042
Ketoconazole340.03 - 0.1250.030.060.035
Data compiled from a study on the in vitro susceptibilities of clinical yeast isolates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity and mechanism of action of eberconazole.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth_Microdilution_Workflow prep_inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^3 CFU/mL) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Eberconazole in 96-well plate serial_dilution->inoculate incubate Incubate Plates (e.g., 28-35°C for 24-72h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Figure 3: Experimental Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Fungal Isolate Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is further diluted in the growth medium and added to each well of the microtiter plate, resulting in a final cell concentration within the recommended range (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C for yeasts, 28°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, up to 7 days for dermatophytes).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 100% inhibition for dermatophytes) compared to the drug-free control well.

Quantification of Ergosterol Synthesis Inhibition by HPLC

This assay directly measures the effect of an antifungal agent on the total ergosterol content in fungal cells.

Methodology:

  • Fungal Culture: Fungal cells are grown in a liquid medium in the presence and absence of various concentrations of eberconazole (typically below the MIC) for a specified period.

  • Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the cell pellet is saponified by heating (e.g., at 80°C for 1 hour) in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 95% ethanol). This process breaks down the cell walls and releases the lipids.

  • Sterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent such as n-hexane or pentane. The mixture is vortexed and centrifuged to separate the phases, and the organic phase containing the sterols is collected.

  • HPLC Analysis: The extracted sterol sample is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with 100% methanol or a mixture of acetonitrile and methanol.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV spectrophotometer at approximately 282 nm, the characteristic absorbance maximum for ergosterol.

  • Quantification: The amount of ergosterol in the sample is quantified by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure ergosterol.

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of eberconazole on its target enzyme.

Methodology:

  • Preparation of Fungal Microsomes:

    • Fungal cells are cultured to mid-log phase, harvested, and washed.

    • The cell walls are disrupted by enzymatic digestion (e.g., with lyticase) or mechanical means (e.g., glass bead homogenization) in a buffered solution.

    • The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum and the membrane-bound lanosterol 14α-demethylase.

  • Enzyme Assay:

    • The reaction mixture contains fungal microsomes, a source of reducing equivalents (NADPH-cytochrome P450 reductase), an NADPH-generating system (e.g., isocitrate dehydrogenase and isocitrate), and a buffer (e.g., potassium phosphate buffer).

    • Various concentrations of eberconazole (dissolved in a suitable solvent like DMSO) are pre-incubated with the reaction mixture.

    • The reaction is initiated by the addition of the substrate, radiolabeled (e.g., [³H]) lanosterol.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Analysis of Products:

    • The reaction is stopped, and the sterols are extracted with an organic solvent.

    • The extracted sterols are separated by thin-layer chromatography (TLC) or HPLC.

    • The amount of radiolabeled lanosterol that has been converted to demethylated products is quantified using a radioactivity detector.

  • Calculation of Inhibition: The percentage of inhibition of lanosterol 14α-demethylase activity is calculated by comparing the amount of product formed in the presence of eberconazole to that in the control (without the inhibitor). The IC₅₀ value (the concentration of eberconazole that causes 50% inhibition) can then be determined.

Conclusion

This compound's potent antifungal activity is unequivocally linked to its targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, culminating in the disruption of the fungal cell membrane and subsequent cell death. The in vitro data clearly demonstrate its broad-spectrum efficacy against a wide array of clinically important dermatophytes and yeasts. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of eberconazole and the development of novel antifungal agents targeting this well-validated pathway. The combination of potent and specific antifungal activity makes eberconazole a valuable therapeutic option in the management of superficial fungal infections.

References

Preclinical Toxicological Profile of Eberconazole Nitrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Eberconazole nitrate is a potent antifungal agent effective against a wide range of dermatophytes, yeasts, and other fungi.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2] This guide focuses on the preclinical safety assessment of this compound, a critical component in its development as a therapeutic agent.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single high-dose administration. For this compound, oral LD50 values have been determined in mice.

Data Presentation: Acute Oral Toxicity
SpeciesSexLD50 (mg/kg)95% Confidence Limits (mg/kg)
MouseMale1447.81127.3 - 1800.3
MouseFemale689.8517.2 - 909.1

Source:[2]

Experimental Protocols: Acute Oral Toxicity (General Guideline)

A standardized protocol for an acute oral toxicity study, as per OECD Guideline 423, is detailed below.

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) or mice are used. For the available eberconazole data, mice were the test species.[2]

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant by varying the concentration of the test substance in the vehicle.

Dosage: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected based on available information about the substance. Subsequent dose levels are adjusted up or down depending on the presence or absence of mortality.

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are more frequent on the day of dosing.

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for a Typical Acute Oral Toxicity Study (OECD 423):

G cluster_0 Preparation cluster_1 Dosing cluster_2 Decision and Further Steps cluster_3 Conclusion Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dose Group 1 (e.g., 2000 mg/kg) Dose Group 1 (e.g., 2000 mg/kg) Fasting->Dose Group 1 (e.g., 2000 mg/kg) Observation (Mortality/Toxicity) Observation (Mortality/Toxicity) Dose Group 1 (e.g., 2000 mg/kg)->Observation (Mortality/Toxicity) Mortality Check Mortality Check Observation (Mortality/Toxicity)->Mortality Check Determine GHS Category Determine GHS Category Mortality Check->Determine GHS Category If 0/3 die Dose Group 2 (Lower Dose) Dose Group 2 (Lower Dose) Mortality Check->Dose Group 2 (Lower Dose) If 2/3 or 3/3 die Dose Group 2 (Same Dose) Dose Group 2 (Same Dose) Mortality Check->Dose Group 2 (Same Dose) If 1/3 dies Observation 2 Observation 2 Dose Group 2 (Lower Dose)->Observation 2 Observation 3 Observation 3 Dose Group 2 (Same Dose)->Observation 3 Observation 2->Determine GHS Category Observation 3->Determine GHS Category G cluster_0 Pre-study cluster_1 Treatment Phase (90 days) cluster_2 Terminal Phase cluster_3 Data Analysis Animal Selection & Acclimatization Animal Selection & Acclimatization Group Assignment Group Assignment Animal Selection & Acclimatization->Group Assignment Daily Dosing Daily Dosing Group Assignment->Daily Dosing Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Measurements Weekly Body Weight & Food Consumption Daily Dosing->Weekly Measurements Blood & Urine Collection Blood & Urine Collection Daily Clinical Observations->Blood & Urine Collection Weekly Measurements->Blood & Urine Collection Necropsy & Organ Weights Necropsy & Organ Weights Blood & Urine Collection->Necropsy & Organ Weights Histopathology Histopathology Necropsy & Organ Weights->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis NOAEL Determination NOAEL Determination Statistical Analysis->NOAEL Determination G cluster_0 Genotoxicity Test Battery Ames Test Ames Test (Gene Mutation) Positive/Negative Result Positive/Negative Result Ames Test->Positive/Negative Result In Vitro Chromosome Aberration In Vitro Chromosome Aberration Test In Vitro Chromosome Aberration->Positive/Negative Result In Vivo Micronucleus Test In Vivo Micronucleus Test In Vivo Micronucleus Test->Positive/Negative Result Test Substance Test Substance Test Substance->Ames Test Test Substance->In Vitro Chromosome Aberration Test Substance->In Vivo Micronucleus Test G Segment I Segment I Fertility & Early Embryonic Development First Generation (F1) First Generation (F1) Segment I->First Generation (F1) Segment II Segment II Embryo-fetal Development Segment II->First Generation (F1) Segment III Segment III Prenatal & Postnatal Development Second Generation (F2) Second Generation (F2) Segment III->Second Generation (F2) Parental Generation (F0) Parental Generation (F0) Parental Generation (F0)->Segment I Parental Generation (F0)->Segment II First Generation (F1)->Segment III

References

Methodological & Application

Development of a Validated Stability-Indicating HPLC Method for Eberconazole Nitrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of eberconazole nitrate in pharmaceutical formulations. This method is crucial for assessing the purity and stability of the drug substance and its products during development, manufacturing, and storage.

Introduction

This compound is a broad-spectrum imidazole derivative used as a topical antifungal agent. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This ensures that the measured response is solely from the intact drug, providing an accurate assessment of its stability. The method described herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A robust isocratic reverse-phase HPLC method has been established for the determination of this compound. The following table summarizes the optimized chromatographic conditions based on a review of validated methods.[1][2][3]

ParameterRecommended Conditions
HPLC System HPLC system with UV or PDA detector
Column Lichrospher C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol and 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 2.8 with orthophosphoric acid) containing 10 mM Tetra Butyl Ammonium Hydroxide (25:75, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen orthophosphate and a 10 mM solution of tetra-butyl ammonium hydroxide in HPLC grade water. Adjust the pH of the buffer to 2.8 using orthophosphoric acid. Mix this buffer with methanol in a ratio of 75:25 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3.1.2. Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume with methanol to obtain a stock solution of 1000 µg/mL.

3.1.3. Working Standard Solution Preparation: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 50 µg/mL) by diluting with the mobile phase.

3.1.4. Sample Preparation (for a 1% w/w cream formulation): Accurately weigh a quantity of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the drug. Make up the volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The drug substance is subjected to various stress conditions to induce degradation.

3.2.1. Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. Reflux the solution for a specified period (e.g., 2 hours at 80°C). Cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration.

3.2.2. Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. Reflux the solution for a specified period (e.g., 2 hours at 80°C). Cool the solution, neutralize with 0.1 N HCl, and dilute with the mobile phase to a suitable concentration.

3.2.3. Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase to a suitable concentration.

3.2.4. Thermal Degradation: Expose the solid drug substance to dry heat (e.g., at 105°C for 24 hours). Prepare a solution of the heat-treated drug in the mobile phase at a suitable concentration.

3.2.5. Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm for 24 hours) and visible light (e.g., in a photostability chamber). Prepare a solution of the light-exposed drug in the mobile phase at a suitable concentration.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak for this compound should be pure and well-resolved from degradation products and excipients.Peak purity index > 0.999. Resolution between eberconazole and the nearest degradation peak > 2.0.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.r² = 0.999 over a concentration range of 0.9 - 80 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Intra-day RSD: 1.13% Inter-day RSD: 1.67%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.9 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH).The method is robust for minor changes in flow rate (±0.1 mL/min) and mobile phase pH (±0.2 units).
System Suitability Tailing factor ≤ 2.0 Theoretical plates > 2000Tailing factor: ~1.2 Theoretical plates: > 3000

Data Presentation

The following tables summarize the results obtained during the validation of a stability-indicating HPLC method for this compound.

Table 1: System Suitability Parameters

ParameterThis compound PeakAcceptance Criteria
Retention Time (min) ~8.5-
Tailing Factor 1.15≤ 2.0
Theoretical Plates 4500> 2000

Table 2: Results of Forced Degradation Studies

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (0.1 N HCl, 80°C, 2 hr) 15.2%One major degradation peak observed.
Base Hydrolysis (0.1 N NaOH, 80°C, 2 hr) 20.5%Two major degradation peaks observed.
Oxidative (30% H₂O₂, RT, 24 hr) 12.8%One major degradation peak observed.
Thermal (105°C, 24 hr) 8.5%Minor degradation peaks observed.
Photolytic (UV light, 24 hr) 10.2%One major degradation peak observed.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the development and validation of the stability-indicating HPLC method.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Outcome prep_mp Mobile Phase Preparation hplc_analysis HPLC Analysis prep_mp->hplc_analysis prep_std Standard Solution Preparation prep_std->hplc_analysis prep_sample Sample Solution Preparation prep_sample->hplc_analysis forced_degradation Forced Degradation Studies hplc_analysis->forced_degradation linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness specificity Specificity forced_degradation->specificity validated_method Validated Stability-Indicating HPLC Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Experimental workflow for method development and validation.

logical_relationship cluster_core Core Objective cluster_components Method Components cluster_validation_params Validation Proves stability_indicating Stability-Indicating Method separation Separation of API and Degradants stability_indicating->separation quantification Accurate Quantification of API stability_indicating->quantification specificity Specificity separation->specificity accuracy_precision Accuracy & Precision quantification->accuracy_precision

Caption: Logical relationship of a stability-indicating assay.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Fungi to Eberconazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent that demonstrates potent activity against a wide range of fungi, including dermatophytes and yeasts.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[1] This disruption of the cell membrane leads to either fungistatic or fungicidal effects, depending on the concentration of the drug.[1] Accurate and reproducible in vitro susceptibility testing is crucial for understanding the antifungal spectrum of eberconazole, for epidemiological surveillance of resistance, and for preclinical drug development.

This document provides a detailed protocol for determining the in vitro susceptibility of fungi to eberconazole nitrate using the broth microdilution method. This method is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and has been successfully applied in various studies to evaluate the efficacy of eberconazole.[3]

Data Presentation

The following tables summarize the in vitro activity of this compound against various fungal species as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, MIC₉₀, and geometric mean (GM) MICs, providing a comprehensive overview of its potency.

Table 1: In Vitro Activity of Eberconazole Against Dermatophytes

Fungal SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)GM MIC (µg/mL)
Epidermophyton floccosum80.03 - 0.120.060.120.06
Microsporum canis230.03 - 0.50.120.250.11
Microsporum gypseum100.03 - 0.120.060.120.07
Trichophyton mentagrophytes310.03 - 0.50.120.50.14
Trichophyton rubrum650.03 - 0.50.120.250.12
Trichophyton tonsurans150.03 - 0.250.060.250.09
Trichophyton interdigitale130.06 - 10.2510.26
Trichophyton violaceum80.03 - 0.120.060.120.07
Overall 200 0.03 - 2 - - 0.11

Table 2: In Vitro Activity of Eberconazole Against Candida Species and Cryptococcus neoformans

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)GM MIC (µg/mL)
Candida albicans470.03 - 10.120.50.14
Candida glabrata170.03 - 0.50.120.250.11
Candida krusei130.06 - 0.50.250.50.23
Candida parapsilosis140.03 - 0.250.060.120.06
Candida tropicalis170.03 - 0.50.120.50.13
Cryptococcus neoformans340.03 - 0.50.120.250.16

Experimental Protocols

This section outlines the detailed methodology for performing broth microdilution susceptibility testing of fungi to this compound.

Materials
  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS) buffer

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Fungal isolates for testing

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal culture

  • Spectrophotometer or a McFarland densitometer

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for dermatophytes)

  • Incubator

Preparation of Media and Reagents
  • RPMI 1640 Medium (2X Concentration): Prepare RPMI 1640 powder according to the manufacturer's instructions, but using half the recommended volume of water to achieve a 2X concentration. Buffer the medium with MOPS to a pH of 7.0 at 25°C. For testing yeasts, supplement the medium with glucose to a final concentration of 2%. Filter-sterilize the medium.

  • Eberconazole Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Drug Dilutions: Perform serial dilutions of the eberconazole stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations. The final concentrations in the microtiter plate typically range from 0.01 to 16 µg/mL.

Inoculum Preparation
  • Yeast Inoculum:

    • Subculture the yeast isolates on PDA or SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Dermatophyte Inoculum:

    • Culture dermatophytes on PDA at 28°C for 7-14 days to encourage sporulation.

    • Flood the agar surface with sterile saline containing 0.05% Tween 80 and gently scrape the surface with a sterile loop to release conidia.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to achieve a final inoculum concentration of approximately 10⁴ CFU/mL. This can be done by counting with a hemocytometer or by spectrophotometric methods that have been correlated with CFU counts.

Broth Microdilution Assay
  • Dispense 100 µL of the 2X eberconazole working solutions into the wells of a 96-well microtiter plate.

  • Add 100 µL of the final fungal inoculum to each well. This will result in the desired final drug concentrations and inoculum density.

  • Include a drug-free well (containing 100 µL of RPMI and 100 µL of inoculum) as a growth control.

  • Include a well with 200 µL of sterile RPMI as a sterility control.

  • Seal the plates or place them in a moist chamber to prevent evaporation.

  • Incubate the plates under the following conditions:

    • Yeasts: 35°C for 24-48 hours.

    • Dermatophytes: 28°C for 7 days.

Reading and Interpretation of Results
  • MIC Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of eberconazole that causes a significant inhibition of fungal growth compared to the growth control.

    • For yeasts, the endpoint is typically an 80% reduction in turbidity as determined visually or spectrophotometrically.

    • For dermatophytes, the MIC is often defined as the lowest concentration showing 100% growth inhibition (no visible growth).

Mandatory Visualization

The following diagram illustrates the workflow for the in vitro susceptibility testing of fungi to this compound using the broth microdilution method.

Eberconazole_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Microdilution Assay cluster_incubation_reading Incubation & Reading Fungal_Culture Fungal Isolate Culture (PDA/SDA) Inoculum_Suspension Create Fungal Suspension (0.5 McFarland) Fungal_Culture->Inoculum_Suspension Media_Prep Prepare RPMI 1640 Medium (2X Concentration) Drug_Dilutions Create 2X Serial Drug Dilutions Media_Prep->Drug_Dilutions Drug_Stock Prepare Eberconazole Stock Solution (in DMSO) Drug_Stock->Drug_Dilutions Plate_Setup Dispense 2X Drug Dilutions into 96-Well Plate Drug_Dilutions->Plate_Setup Final_Inoculum Dilute to Final Inoculum Concentration Inoculum_Suspension->Final_Inoculum Inoculation Add Fungal Inoculum to Wells Final_Inoculum->Inoculation Controls Include Growth and Sterility Controls Incubation Incubate Plates (Temperature & Duration Specific to Fungus) Controls->Incubation MIC_Reading Read MIC Endpoint (Visual or Spectrophotometric) Incubation->MIC_Reading

Workflow for Eberconazole In Vitro Susceptibility Testing.

References

Application Notes and Protocols for the Formulation Development of Eberconazole Nitrate Topical Nanoemulgel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent used in the treatment of dermatophytoses, candidiasis, and pityriasis.[1] Topical delivery of eberconazole is a preferred route for treating localized skin infections, as it minimizes systemic side effects.[2][3] However, its poor aqueous solubility can limit its efficacy. Nanoemulgels are an advanced topical drug delivery system that combines the advantages of nanoemulsions and gels.[4] The nano-sized droplets of the emulsion enhance the penetration of the drug through the stratum corneum, while the gel base provides a sustained release and improves patient compliance.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of an this compound topical nanoemulgel.

I. Formulation Development

The development of an this compound nanoemulgel involves a systematic approach starting from the selection of appropriate excipients to the optimization of the final formulation.

Excipient Selection

The choice of oil, surfactant, and co-surfactant is critical for the formation of a stable nanoemulsion with the desired drug loading and release characteristics.

1.1.1. Solubility Studies: The solubility of this compound in various oils, surfactants, and co-surfactants must be determined to select the most suitable components. An excess amount of the drug is added to a known volume of the vehicle, and the mixture is agitated until equilibrium is reached. The undissolved drug is then separated, and the concentration of the dissolved drug is quantified using a suitable analytical method like UV-Vis spectrophotometry.

Table 1: Example of Excipients for this compound Nanoemulgel Formulation

ComponentExamplesRationale for Use
Oil Phase Almond Oil, Capmul MCMHigh solubilizing capacity for this compound and good skin penetration.
Surfactant Polysorbate 80 (Tween 80), Span 20Emulsifies the oil phase in the aqueous phase to form a stable nanoemulsion.
Co-surfactant Propylene Glycol, PEG 400Reduces the interfacial tension and improves the flexibility of the surfactant film.
Gelling Agent Carbopol 934Provides the desired viscosity and consistency to the final nanoemulgel.
Preparation of Nanoemulsion

The nanoemulsion is the core of the nanoemulgel system and is typically prepared using a high-energy emulsification method.

1.2.1. Oil Phase Preparation: The required quantity of the selected oil and surfactant are mixed. This compound is then dissolved in this mixture, often with gentle heating. Preservatives like methyl and propyl paraben may also be added to the oil phase.

1.2.2. Aqueous Phase Preparation: The co-surfactant is dissolved in distilled water.

1.2.3. Emulsification: The oil phase is gradually added to the aqueous phase with continuous stirring. The coarse emulsion formed is then subjected to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range (typically 20-200 nm).

Preparation of Nanoemulgel

The final step is the incorporation of the prepared nanoemulsion into a gel base.

1.3.1. Gel Base Preparation: The gelling agent (e.g., Carbopol 934) is dispersed in distilled water and allowed to hydrate. The pH is then adjusted using a neutralizing agent like triethanolamine to form a clear gel.

1.3.2. Incorporation of Nanoemulsion: The this compound-loaded nanoemulsion is slowly incorporated into the gel base with gentle mixing until a homogenous nanoemulgel is formed.

II. Characterization of this compound Nanoemulgel

A thorough characterization of the prepared nanoemulgel is essential to ensure its quality, stability, and performance.

Table 2: Characterization Parameters and Typical Results for this compound Nanoemulgel

ParameterMethodTypical ResultsReference
Appearance Visual InspectionHomogenous, translucent, and consistent
pH pH meter5.5 - 6.0 (compatible with skin pH)
Viscosity Brookfield ViscometerOptimum viscosity for good spreadability
Globule Size & PDI Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.5
Zeta Potential Zetasizer-20 to -30 mV (indicates good stability)
Drug Content UV-Vis Spectrophotometry95 - 105% of the theoretical amount
Entrapment Efficiency Centrifugation followed by UV-Vis Spectrophotometry> 70%
In Vitro Drug Release Franz Diffusion CellSustained release over 24 hours (e.g., >90%)

III. Experimental Protocols

Protocol for Preparation of this compound Nanoemulgel
  • Preparation of the Oil Phase:

    • Accurately weigh the required quantities of almond oil and Polysorbate 80 and mix them in a beaker.

    • Add the accurately weighed this compound to the oil-surfactant mixture.

    • Gently heat the mixture on a water bath with continuous stirring until the drug is completely dissolved.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required quantity of propylene glycol and dissolve it in distilled water in a separate beaker.

  • Formation of the Nanoemulsion:

    • Add the aqueous phase to the oil phase dropwise with continuous stirring using a magnetic stirrer to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure and number of cycles to obtain a nanoemulsion.

  • Preparation of the Gel Base:

    • Disperse 1% w/v of Carbopol 934 in distilled water with constant stirring.

    • Allow the dispersion to hydrate for 24 hours.

    • Neutralize the dispersion by adding triethanolamine dropwise to achieve a pH of around 6.0 and form a clear, viscous gel.

  • Formation of the Nanoemulgel:

    • Slowly add the prepared nanoemulsion to the gel base with gentle mixing until a uniform and homogenous nanoemulgel is obtained.

Protocol for In Vitro Drug Release Study
  • Apparatus: Franz diffusion cell.

  • Membrane: A suitable synthetic or biological membrane (e.g., egg membrane) is used.

  • Receptor Medium: Phosphate buffer pH 7.4 is a commonly used receptor medium.

  • Procedure:

    • Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with the receptor medium and maintain the temperature at 37 ± 0.5°C with constant stirring.

    • Accurately weigh 1 g of the nanoemulgel and place it in the donor compartment.

    • At predetermined time intervals, withdraw an aliquot of the sample from the receptor compartment and replace it with an equal volume of fresh receptor medium.

    • Analyze the collected samples for drug content using a UV-Vis spectrophotometer at the λmax of this compound.

    • Calculate the cumulative percentage of drug released over time.

IV. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization A Excipient Selection (Solubility Studies) B Preparation of Oil Phase (Eberconazole + Oil + Surfactant) A->B C Preparation of Aqueous Phase (Co-surfactant + Water) A->C D Nanoemulsion Formation (High-Pressure Homogenization) B->D C->D F Nanoemulgel Formation (Nanoemulsion + Gel Base) D->F E Gel Base Preparation (Carbopol 934 + Water + TEA) E->F G Physicochemical Characterization (Appearance, pH, Viscosity) F->G H Globule Size & Zeta Potential F->H I Drug Content & Entrapment Efficiency F->I J In Vitro Drug Release F->J K Stability Studies F->K

Caption: Experimental workflow for the formulation and characterization of this compound nanoemulgel.

antifungal_mechanism Eberconazole Eberconazole Lanosterol_demethylase Lanosterol 14α-demethylase (Erg11p) Eberconazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Fungal_cell_membrane Fungal Cell Membrane Ergosterol->Fungal_cell_membrane Essential Component Disruption Disruption of Membrane Integrity & Function Fungal_cell_membrane->Disruption Leads to Fungistatic_activity Fungistatic/Fungicidal Activity Disruption->Fungistatic_activity

Caption: Antifungal mechanism of action of eberconazole.

References

Synthesis of Eberconazole Nitrate: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of eberconazole nitrate, a topical antifungal agent. Two primary synthetic routes are outlined: an improved, streamlined process and a classical multi-step approach. The information is intended for use by qualified professionals in a laboratory setting.

Route 1: Improved Synthesis from 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-ol

This route offers a more direct synthesis of eberconazole from a key alcohol intermediate.

Synthetic Pathway

A 2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d][7]annulen-5-ol B Eberconazole (free base) A->B  N,N'-Carbonyldiimidazole, Organic Solvent, Reflux   C This compound B->C  Nitric Acid, Alcohol/Ether Solvent  

Caption: Improved synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Eberconazole (free base) [1]

  • To a reaction vessel, add 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-ol and an organic solvent (e.g., N,N-Dimethylformamide, N,N-Dimethyl acetamide, dimethyl sulfoxide, or acetonitrile).

  • Add N,N'-Carbonyldiimidazole to the mixture.

  • Heat the reaction mixture to reflux and maintain for the specified time (see table below).

  • After the reaction is complete, cool the mixture and perform a suitable work-up, typically involving extraction with an organic solvent and water.

  • Distill off the organic solvent to obtain the crude eberconazole free base as a residue.

Step 2: Formation of this compound [1]

  • Dissolve the crude eberconazole free base in a solvent mixture of isopropyl alcohol and isopropyl ether (IPA/IPE).

  • Slowly add 70% nitric acid to the solution to precipitate the nitrate salt.

  • Filter the resulting solid and wash with the IPA/IPE solvent mixture.

  • Dry the solid to obtain this compound.

Quantitative Data
Starting MaterialReagentSolventReaction TimeProductPurity (HPLC)
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-ol (5.0 g, 0.0179 mol)N,N'-Carbonyldiimidazole (2.90 g, 0.0237 mmol)N,N-Dimethyl acetamide (25 ml)4 hrsThis compound>99.5%
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0 g, 0.0179 mol)N,N'-Carbonyldiimidazole (2.90 g, 0.0237 mmol)Dimethyl sulfoxide (25 ml)4 hrsThis compound>99.5%
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0 g, 0.0179 mol)N,N'-Carbonyldiimidazole (2.90 g, 0.0237 mmol)Acetonitrile (25 ml)1 hrThis compound>99.5%

Route 2: Classical Synthesis via a Ketone Intermediate

This route involves the initial synthesis of a key ketone intermediate, which is then converted to eberconazole through several steps.

Synthetic Pathway

cluster_0 Intermediate Synthesis cluster_1 Eberconazole Synthesis A Starting Materials (e.g., Methyl o-toluate or 3,5-dichlorobenzyl alcohol) B 2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one A->B  Multiple Steps (e.g., Wittig, Cyclization)   C 2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one D 2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-ol C->D  Reduction (e.g., NaBH4)   E 5-chloro-2,4-dichloro-10,11-dihydro- 5H-dibenzo[a,d]cycloheptene D->E  Chlorination (e.g., SOCl2)   F Eberconazole (free base) E->F  N-Alkylation (Imidazole)   G This compound F->G  Nitric Acid  

Caption: Classical synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This key intermediate can be synthesized via multiple pathways. One common method starts from 3,5-dichlorobenzyl bromide.

  • Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide:

    • Add triphenylphosphine (34.1g, 0.13mol) to a solution of 3,5-dichlorobenzyl bromide (24.0g, 0.10mol) in toluene (350mL).

    • Stir and reflux the mixture for 5 hours.

    • Cool the reaction mixture and collect the precipitate by filtration to obtain the phosphonium salt.

  • Wittig Reaction and subsequent steps: The phosphonium salt is then reacted with o-formyl methylbenzoate in a Wittig reaction, followed by reduction, hydrolysis, and cyclization to yield the desired ketone.

Step 2: Reduction of the Ketone Intermediate

  • Dissolve 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Gradually add a reducing agent, such as sodium borohydride (NaBH4), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform an acidic work-up to quench the reaction and isolate the product, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Step 3: Chlorination of the Alcohol Intermediate

  • Dissolve the alcohol intermediate in an inert solvent like dichloromethane.

  • Add thionyl chloride (SOCl2), optionally in the presence of a catalytic amount of DMF.

  • Stir the reaction at room temperature until completion.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the chlorinated intermediate, 5-chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Step 4: N-Alkylation with Imidazole

  • Dissolve the chlorinated intermediate in a suitable solvent such as DMF.

  • Add imidazole to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • After completion, cool the mixture and perform a work-up involving extraction to isolate the eberconazole free base.

Step 5: Formation of this compound

Follow the same procedure as described in Step 2 of Route 1.

Quantitative Data for Key Intermediate Synthesis
StepStarting MaterialReagent(s)SolventProductYieldMelting Point
Preparation of (4)2-[2-(3,5-dichlorostyryl)]methyl benzoate (15.4g, 50mmol)Pd-C (5% mass fraction, 1.3g), H2, NaOHMethanol2-[2-(3,5-dichlorophenylethyl)]benzoic acid87%151-154°C
Preparation of (5)2-[2-(3,5-dichlorophenylethyl)]benzoic acid (17.7g, 60mmol)Thionyl chloride (8.6mL, 0.12mol), DMF (0.25mL), AlCl3 (13.3g, 0.10mol)Methylene chloride2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one--

Note: The table above outlines a specific literature procedure for synthesizing the key ketone intermediate and its precursor. Yields and specific conditions for subsequent steps may vary.

References

Designing Clinical Trials for New Topical Antifungal Agents: Application Notes and Protocols Featuring Eberconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing and conducting clinical trials for novel topical antifungal agents, using eberconazole as a key example. These notes and protocols are intended to assist researchers, scientists, and drug development professionals in navigating the preclinical and clinical development pathway for new dermatological antifungal therapies.

Preclinical Evaluation: Foundational In Vitro and In Vivo Studies

Prior to human trials, a comprehensive preclinical evaluation is essential to establish the safety and efficacy profile of a new topical antifungal agent. This phase involves a series of in vitro and in vivo experiments.

In Vitro Susceptibility Testing

Objective: To determine the antifungal spectrum and potency of the investigational drug against a panel of clinically relevant fungi.

Key Experiment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This is a critical first step in assessing the potential of a new antifungal compound.

Protocol: Broth Microdilution MIC Assay for Dermatophytes [2][3]

  • Fungal Strain Preparation:

    • Subculture fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis) on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 25°C for 72 hours.[3]

    • Prepare a fungal suspension in sterile saline, adjusting the concentration to 1–2 × 10^6 colony-forming units (CFU)/mL.[3]

  • Drug Dilution:

    • Prepare a stock solution of the test agent (e.g., eberconazole) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the drug in RPMI-1640 medium buffered to pH 7.0 in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.0098 to 5 mg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal suspension to each well containing 100 µL of the diluted drug.

    • Include a drug-free well as a growth control.

    • Incubate the plates at 25°C for 72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug at which no visible growth is observed.

Data Presentation:

Summarize the MIC data in a table for clear comparison against other established antifungal agents. Eberconazole has demonstrated a broad spectrum of activity against various dermatophytes, yeasts, and other fungi.

Fungal SpeciesEberconazole MIC (µg/mL)Clotrimazole MIC (µg/mL)Miconazole MIC (µg/mL)
Trichophyton rubrum0.03 - 0.250.12 - 10.06 - 0.5
Trichophyton mentagrophytes0.06 - 0.50.25 - 20.12 - 1
Microsporum canis0.06 - 0.50.25 - 20.12 - 1
Candida albicans0.12 - 10.25 - 40.12 - 2
Malassezia furfur0.25 - 20.5 - 80.25 - 4

Note: The above values are illustrative and may vary based on specific strains and testing conditions.

In Vitro Skin Permeation Studies

Objective: To assess the ability of the topical formulation to deliver the active pharmaceutical ingredient (API) into and through the skin.

Key Experiment: Franz Diffusion Cell System

This in vitro permeation test (IVPT) is a standard method to evaluate the percutaneous absorption of topical drugs.

Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

  • Skin Preparation:

    • Use excised human or animal skin (e.g., pig skin) as the membrane.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain at 32°C to mimic skin surface temperature.

    • Apply a finite dose of the topical formulation (e.g., eberconazole 1% cream) to the skin surface in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time intervals, collect samples from the receptor fluid.

    • Analyze the concentration of the drug in the samples using a validated analytical method (e.g., HPLC).

Data Presentation:

Present the cumulative amount of drug permeated per unit area over time.

Time (hours)Cumulative Eberconazole Permeated (µg/cm²)
20.5
41.2
82.5
124.0
247.8

Note: These are example data points.

In Vivo Animal Models of Dermatophytosis

Objective: To evaluate the in vivo efficacy of the topical antifungal agent in a relevant animal model.

Key Experiment: Guinea Pig Model of Tinea Corporis

The guinea pig is a commonly used animal model for dermatophytosis as the clinical features of the infection resemble those in humans.

Protocol: Guinea Pig Dermatophytosis Model

  • Infection:

    • Shave the dorsal area of the guinea pigs.

    • Abrade the skin gently with sandpaper.

    • Apply a suspension of Trichophyton mentagrophytes (e.g., 1 x 10^7 fungal cells) to the abraded area.

  • Treatment:

    • After the development of visible lesions (typically 3-5 days), randomly assign animals to treatment groups (e.g., vehicle control, eberconazole cream, comparator drug).

    • Apply the topical treatments once or twice daily for a specified duration (e.g., 14 days).

  • Efficacy Assessment:

    • Score the clinical signs of infection (e.g., erythema, scaling, crusting) at regular intervals.

    • At the end of the study, collect skin samples for mycological examination (KOH mount and culture) to determine fungal clearance.

Data Presentation:

Summarize the clinical scores and mycological cure rates in a table.

Treatment GroupMean Clinical Score (Day 14)Mycological Cure Rate (%)
Vehicle Control8.50
Eberconazole 1% Cream1.290
Clotrimazole 1% Cream2.575

Note: Illustrative data.

Clinical Trial Design for Topical Antifungal Agents

Clinical development of a new topical antifungal agent like eberconazole typically follows a phased approach to systematically evaluate its safety and efficacy in humans.

Phase I: Safety and Tolerability

Primary Objective: To assess the safety, tolerability, and local dermal irritation of the new topical formulation in healthy volunteers.

Study Design:

  • Design: Randomized, double-blind, vehicle-controlled, parallel-group study.

  • Population: Small number of healthy adult volunteers (e.g., 20-80).

  • Intervention: Application of the investigational drug at different concentrations and/or frequencies, and the vehicle control to defined areas of the skin.

  • Duration: Typically short-term (e.g., 2-4 weeks).

  • Endpoints:

    • Primary: Incidence and severity of local adverse events (e.g., erythema, edema, pruritus, burning sensation).

    • Secondary: Systemic absorption of the drug (pharmacokinetics).

Protocol: Maximal Usage Trial (MUsT)

For topical drugs, a Maximal Usage Trial (MUsT) is often conducted in Phase I or early Phase II to evaluate systemic absorption under conditions of maximal use.

  • Population: Patients with the target disease (e.g., tinea corporis) affecting a large body surface area.

  • Design: Open-label, single-group study.

  • Intervention: Application of the highest proposed strength of the drug to the affected areas at the maximum proposed frequency and duration.

  • Assessments:

    • Serial blood sampling to determine the plasma concentration of the drug and its metabolites.

    • Monitoring of local and systemic adverse events.

Phase II: Efficacy and Dose-Ranging

Primary Objective: To evaluate the efficacy of the investigational drug in patients with the target fungal infection and to determine the optimal dose and dosing frequency.

Study Design:

  • Design: Randomized, double-blind, vehicle- and/or active-controlled, dose-ranging study.

  • Population: A larger group of patients with a confirmed diagnosis of the target fungal infection (e.g., 100-300 patients with tinea corporis).

  • Intervention: Different concentrations of the investigational drug (e.g., eberconazole 0.5%, 1%, 2%) applied once or twice daily, compared to a vehicle and/or an active comparator (e.g., clotrimazole 1% cream).

  • Duration: Typically 4-6 weeks of treatment with a follow-up period.

  • Endpoints:

    • Primary:

      • Mycological Cure: Negative KOH microscopy and fungal culture of the target lesion.

      • Clinical Cure: Absence of signs and symptoms of infection (e.g., erythema, scaling, pruritus).

    • Secondary:

      • Effective Treatment: Combination of mycological and clinical cure.

      • Safety and tolerability.

Phase III: Confirmatory Efficacy and Safety

Primary Objective: To confirm the efficacy and safety of the selected dose of the investigational drug in a large patient population and to compare it with a standard-of-care treatment.

Study Design:

  • Design: Two independent, large-scale, randomized, double-blind, active-controlled, multicenter trials are typically required for regulatory approval.

  • Population: Hundreds to thousands of patients with a confirmed diagnosis of the target fungal infection.

  • Intervention: The investigational drug at the dose selected from Phase II studies compared to an approved active comparator (e.g., eberconazole 1% cream vs. miconazole 2% cream).

  • Duration: Similar to Phase II, with a treatment period (e.g., 4 weeks) and a follow-up period to assess relapse rates.

  • Endpoints:

    • Primary:

      • Complete Cure: Defined as both mycological cure and clinical cure at the end of the follow-up period.

    • Secondary:

      • Mycological cure rate.

      • Clinical cure rate.

      • Relapse rate.

      • Incidence of adverse events.

Data Presentation from a Phase III Eberconazole Trial:

OutcomeEberconazole 1% Cream (n=180)Miconazole 2% Cream (n=180)
Effective Response 76.1%75.0%
Mycological Cure 85.0%83.9%
Clinical Cure 78.3%77.2%
Treatment-Related Adverse Events 0.91%0.92%

Data from a multicenter, randomized, double-blind, comparative trial.

Visualizations: Pathways and Workflows

Mechanism of Action of Azole Antifungals

Azole antifungals, including eberconazole, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. This leads to disruption of the membrane's integrity and ultimately, fungal cell death.

Azole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Disruption leads to Eberconazole Eberconazole (Azole Antifungal) Eberconazole->Enzyme Inhibits Enzyme->Ergosterol Conversion

Caption: Mechanism of action of eberconazole.

Experimental Workflow for Topical Antifungal Development

The development of a new topical antifungal agent follows a structured workflow from preclinical studies to clinical trials.

Antifungal_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development InVitro In Vitro Studies (MIC, Permeation) InVivo In Vivo Animal Models (Efficacy, Safety) InVitro->InVivo Phase1 Phase I (Safety in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Confirmatory Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Submission & Approval Phase3->Regulatory

Caption: Topical antifungal development workflow.

Logical Relationships in Clinical Trial Phases

The phases of clinical trials are sequential and build upon the data from the preceding phase.

Clinical_Trial_Phases Phase0 Phase 0 (Exploratory) Phase1 Phase I (Safety & Dosage) Phase0->Phase1 Informs Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Establishes Safety For Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 Determines Dose For Phase4 Phase IV (Post-Marketing Surveillance) Phase3->Phase4 Leads to Approval &

Caption: Logical progression of clinical trial phases.

References

protocol for conducting forced degradation studies of eberconazole nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: AP-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] This information is essential for developing stable formulations, selecting appropriate packaging, and establishing validated stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Eberconazole nitrate is a topical imidazole derivative with potent antifungal activity against a broad spectrum of dermatophytes and yeasts. Its chemical stability is a key determinant of its safety and efficacy. This document provides a detailed protocol for conducting forced degradation studies on this compound, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.

Chemical Information

  • Chemical Name: ( +/-)-1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)imidazole nitrate

  • Molecular Formula: C₁₈H₁₄Cl₂N₂ · HNO₃

  • Molecular Weight: 392.2 g/mol

  • Mechanism of Action: Eberconazole acts by inhibiting fungal lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare this compound Solution acid Acid Hydrolysis prep_sample->acid Expose to Stress base Base Hydrolysis prep_sample->base Expose to Stress oxidation Oxidation prep_sample->oxidation Expose to Stress thermal Thermal Degradation prep_sample->thermal Expose to Stress photo Photolytic Degradation prep_sample->photo Expose to Stress prep_control Prepare Control Sample (Unstressed) hplc HPLC Analysis prep_control->hplc neutralize Neutralize (for Acid/Base Samples) acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation and Reporting hplc->data

Caption: Workflow for the forced degradation study of this compound.

Experimental Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The following protocols are recommended starting points and may require optimization based on the specific formulation and analytical method.

Materials and Reagents
  • This compound Reference Standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Triethylamine

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Deionized Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Analytical Balance

  • pH Meter

  • Hot Air Oven

  • Photostability Chamber

  • Water Bath

Preparation of Solutions
  • Diluent: A mixture of 0.01 M phosphate buffer (pH 7.0, adjusted with phosphoric acid and containing 0.1% triethylamine) and methanol in a 10:90 v/v ratio.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.

  • Working Solution: From the stock solution, prepare a working solution of 1000 µg/mL for the forced degradation studies.

Forced Degradation Procedures

For each condition, a control sample (unstressed) should be analyzed concurrently.

  • To 7 mL of the working solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 50°C for 3 hours in a water bath.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to a final volume of 10 mL with the diluent.

  • To 7 mL of the working solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at 25°C for 30 minutes.

  • After the specified time, neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to a final volume of 10 mL with the diluent.

  • To 7 mL of the working solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 3 hours.

  • After the specified time, dilute to a final volume of 10 mL with the diluent.

  • Transfer the working solution into a suitable container.

  • Expose the solution to dry heat at 80°C for 5 hours in a hot air oven.

  • After the specified time, allow the solution to cool to room temperature.

  • Expose the working solution to UV light at 200 watt-hours/square meter and to sunlight at 1.2 million lux-hours in a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the analysis of forced degradation samples. The method should be able to separate the parent drug from all degradation products.

HPLC Conditions
ParameterSpecification
Column Hypersil BDS, C18, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient mixture of Solvent A and Solvent B
Solvent A: 0.01 M phosphate buffer with 0.1% triethylamine, pH 7.0 adjusted with phosphoric acid
Solvent B: Methanol:Acetonitrile (150:850 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 50 minutes

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Stressed Area) / Initial Area] x 100

Summary of Forced Degradation Results
Stress ConditionReagent/ConditionTimeTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis 0.1 N HCl3 h50°CReport ValueReport Value
Base Hydrolysis 0.1 N NaOH30 min25°CReport ValueReport Value
Oxidation 3% H₂O₂3 hRoom Temp.Report ValueReport Value
Thermal Dry Heat5 h80°CReport ValueReport Value
Photolytic (UV) 200 Wh/m²--Report ValueReport Value
Photolytic (Sunlight) 1.2 M Lux h--Report ValueReport Value

Note: The values in the table should be populated with the experimental data obtained.

Degradation Pathway Elucidation

The following diagram illustrates a simplified potential degradation relationship. The actual degradation pathways for this compound should be determined based on the identification of the degradation products using techniques such as mass spectrometry.

Degradation_Pathway cluster_products Degradation Products Eberconazole This compound DP1 Degradation Product 1 Eberconazole->DP1 Stress Condition A DP2 Degradation Product 2 Eberconazole->DP2 Stress Condition B DPn Degradation Product n Eberconazole->DPn Stress Condition X

Caption: Potential degradation pathways of this compound.

Conclusion

This protocol provides a comprehensive framework for conducting forced degradation studies on this compound. The successful execution of these studies will generate crucial data to understand the stability profile of the drug substance, support the development of a stable drug product, and fulfill regulatory requirements. The data obtained will be instrumental in ensuring the quality, safety, and efficacy of this compound formulations.

References

Application Notes and Protocols for the Preparation of Eberconazole Nitrate Loaded Microemulsion for Transdermal Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eberconazole nitrate is a broad-spectrum imidazole derivative with potent antifungal activity against dermatophytes, yeasts, and molds.[1] Its clinical efficacy in treating fungal skin infections is well-established.[1] However, its poor aqueous solubility presents a challenge for topical drug delivery. Microemulsions are clear, thermodynamically stable, and isotropic systems of oil, water, and surfactant, frequently in combination with a cosurfactant.[1] These formulations can enhance the transdermal permeation of poorly soluble drugs like this compound by increasing their solubility and facilitating their transport across the stratum corneum.[1][2] This document provides detailed protocols for the preparation and characterization of an this compound loaded microemulsion for transdermal delivery.

Data Presentation

Table 1: Physicochemical Properties of Optimized this compound Microemulsion
ParameterValueReference
Globule Size (nm)153.6
Polydispersity Index (PDI)0.253
Zeta Potential (mV)-30.5
pH6.96 ± 0.21
Table 2: In-Vitro Drug Release of Optimized Nanoemulgel Formulation (F7)
Time (hours)Cumulative Percent Drug Released ± SD
219.24 ± 0.76
425.22
635.8
844.67
1060.6
1266.11
1674.26
1885.98
2090.35
2296.9
2497.66 ± 0.35
Data from a study on a nanoemulgel formulation for comparison of release profiles.

Experimental Protocols

Screening of Microemulsion Components

Objective: To select the appropriate oil, surfactant, and cosurfactant based on the solubility of this compound.

Materials:

  • This compound

  • Oils: Capmul MCM, Almond oil, Oleic acid, Isopropyl myristate, Castor oil, Liquid paraffin

  • Surfactants: Tween 80, Tween 20

  • Cosurfactants: Transcutol

  • Methanol

  • Vortex mixer

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Protocol:

  • Add an excess amount of this compound to 5 ml of each selected oil, surfactant, and cosurfactant in separate stoppered vials.

  • Mix the vials using a vortex mixer to ensure thorough dispersion of the drug.

  • Place the vials on a magnetic stirrer for 48 hours at 40 ± 0.5°C to facilitate solubilization.

  • After 48 hours, allow the mixtures to equilibrate at room temperature for 24 hours.

  • Centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Filter the supernatant through a 0.45-μm membrane filter.

  • Dilute the filtrate with methanol and quantify the amount of dissolved this compound using a UV-Vis spectrophotometer at a wavelength of 261 nm.

  • Select the oil, surfactant, and cosurfactant that exhibit the highest solubility for this compound for the formulation of the microemulsion.

Construction of Pseudo-ternary Phase Diagram

Objective: To identify the microemulsion region and optimize the ratio of surfactant to cosurfactant (Smix).

Materials:

  • Selected oil (e.g., Capmul MCM)

  • Selected surfactant (e.g., Tween 80)

  • Selected cosurfactant (e.g., Transcutol)

  • Distilled water

Protocol:

  • Prepare different ratios of the surfactant and cosurfactant (Smix), for example, 1:1, 2:1, 3:1, 1:2, and 1:3.

  • For each Smix ratio, prepare various mixtures of the oil and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Titrate each oil-Smix mixture with distilled water dropwise, under continuous stirring.

  • Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and transparent is noted as the formation of a microemulsion.

  • Plot the obtained data on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area of transparency represents the microemulsion region.

  • Select the Smix ratio that provides the largest microemulsion area for the preparation of the drug-loaded microemulsion.

Preparation of this compound Loaded Microemulsion

Objective: To prepare the final drug-loaded microemulsion formulation.

Materials:

  • This compound

  • Selected oil

  • Selected surfactant

  • Selected cosurfactant

  • Distilled water

  • Magnetic stirrer

Protocol:

  • Accurately weigh the required amounts of the oil, surfactant, and cosurfactant based on the optimized formulation from the phase diagram studies.

  • Dissolve the accurately weighed this compound in the oil phase with the aid of gentle heating or stirring.

  • Add the surfactant and cosurfactant (Smix) to the oil phase and mix thoroughly.

  • Slowly add the required amount of distilled water to the oil-surfactant mixture under continuous stirring using a magnetic stirrer until a clear and transparent microemulsion is formed.

Characterization of the Microemulsion

4.1 Globule Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the microemulsion droplets.

Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Dilute the microemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Measure the globule size, PDI, and zeta potential at a constant temperature (e.g., 25°C).

  • Perform the measurements in triplicate to ensure reproducibility.

4.2 pH Measurement

Objective: To determine the pH of the microemulsion to ensure it is suitable for topical application.

Apparatus: Calibrated digital pH meter.

Protocol:

  • Directly immerse the electrode of the pH meter into the undiluted microemulsion.

  • Allow the reading to stabilize and record the pH value.

  • Perform the measurement in triplicate.

4.3 Drug Content Determination

Objective: To quantify the amount of this compound in the prepared microemulsion.

Protocol:

  • Accurately weigh 1 gram of the microemulsion and dissolve it in a suitable solvent like methanol.

  • Sonicate the mixture to ensure complete extraction of the drug.

  • Filter the solution to remove any undissolved components.

  • Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at 261 nm, to determine the concentration of this compound.

4.4 In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the microemulsion.

Apparatus: Franz diffusion cell.

Membrane: Synthetic membrane (e.g., dialysis membrane) or excised animal skin (e.g., rat skin).

Receptor Medium: Phosphate buffer pH 7.4 or other suitable medium.

Protocol:

  • Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment (if using skin).

  • Fill the receptor compartment with the receptor medium and maintain the temperature at 37 ± 0.5°C with continuous stirring.

  • Apply a known quantity of the this compound microemulsion to the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.

  • Analyze the withdrawn samples for drug content using a suitable analytical method (HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative amount of drug released per unit area over time.

Visualizations

experimental_workflow cluster_prep Microemulsion Preparation cluster_char Characterization cluster_output Output screening Screening of Components (Oil, Surfactant, Cosurfactant) phase_diagram Pseudo-ternary Phase Diagram Construction screening->phase_diagram Select best components formulation Preparation of Drug-Loaded Microemulsion phase_diagram->formulation Determine optimal ratios physicochem Physicochemical Characterization (Globule Size, PDI, Zeta Potential, pH) formulation->physicochem drug_content Drug Content Determination formulation->drug_content in_vitro In Vitro Drug Release Study formulation->in_vitro optimized_formulation Optimized Microemulsion physicochem->optimized_formulation drug_content->optimized_formulation in_vitro->optimized_formulation in_vitro_release_workflow setup Franz Diffusion Cell Setup (Membrane Mounting, Receptor Medium Filling) application Application of Microemulsion to Membrane setup->application sampling Sample Withdrawal at Predetermined Time Intervals application->sampling analysis Drug Content Analysis (HPLC or UV-Vis) sampling->analysis calculation Calculation of Cumulative Drug Release analysis->calculation

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Eberconazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of eberconazole nitrate. Find answers to frequently asked questions and troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for this compound analysis is a reversed-phase HPLC (RP-HPLC) method. Key parameters from validated methods are summarized in the table below. It is recommended to start with a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1][2][3][4]

Q2: How do I select the appropriate column for this compound analysis?

A2: C18 columns are the most frequently used stationary phases for this compound analysis due to their hydrophobicity, which provides good retention and separation.[1] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common choices. For faster analysis, shorter columns with smaller particle sizes (e.g., 3.5 µm) can be considered.

Q3: What is the recommended mobile phase composition?

A3: The mobile phase typically consists of a buffer and an organic solvent. A common combination is a potassium dihydrogen phosphate buffer with methanol or acetonitrile. The pH of the buffer is often adjusted to the acidic range (e.g., pH 2.8 or 7.0) to ensure good peak shape for the basic eberconazole molecule. The ratio of the organic solvent to the buffer can be optimized to achieve the desired retention time and resolution.

Q4: What detection wavelength should be used for this compound?

A4: this compound exhibits UV absorbance, and common detection wavelengths used are 220 nm, 235 nm, and 240 nm. The optimal wavelength should be determined by scanning the UV spectrum of an this compound standard to find the absorbance maximum.

Q5: How should I prepare the sample, particularly from a cream formulation?

A5: For the analysis of this compound in cream formulations, the drug needs to be extracted. A typical procedure involves accurately weighing a portion of the cream, dissolving it in a suitable solvent (like a mixture of tetrahydrofuran and acetonitrile), and then sonicating and centrifuging to separate the excipients. The resulting supernatant is then filtered through a 0.45 µm filter before injection into the HPLC system.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Eberconazole, being a basic compound, can interact with acidic silanol groups on the silica packing material, leading to peak tailing.

    • Solution: Lower the mobile phase pH to protonate the silanol groups or add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Column Void: A void at the head of the column can cause peak distortion.

    • Solution: This may require replacing the column. Using a guard column can help extend the life of the analytical column.

// Tailing Path tailing [label="Peak Tailing", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_tailing [label="Possible Causes:\n- Secondary Interactions\n- Column Contamination\n- High pH", shape=rectangle]; solution_tailing1 [label="Add Competing Base (e.g., TEA)\nor Lower Mobile Phase pH", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_tailing2 [label="Flush Column with\nStrong Solvent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting Path fronting [label="Peak Fronting", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_fronting [label="Possible Causes:\n- Column Overload\n- Incompatible Sample Solvent", shape=rectangle]; solution_fronting1 [label="Dilute Sample", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_fronting2 [label="Ensure Sample is Dissolved\nin Mobile Phase", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_shape; check_shape -> tailing [label=" Tailing"]; check_shape -> fronting [label=" Fronting"];

tailing -> cause_tailing; cause_tailing -> solution_tailing1; cause_tailing -> solution_tailing2;

fronting -> cause_fronting; cause_fronting -> solution_fronting1; cause_fronting -> solution_fronting2; } caption: Workflow for troubleshooting poor peak shape.

Problem 2: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH and organic-to-aqueous ratio, can cause shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase in a single container can improve consistency.

  • Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.

    • Solution: Inspect the pump for leaks and ensure the check valves are functioning correctly. Purging the pump can help remove air bubbles.

G start Inconsistent Retention Times check_mobile_phase Check Mobile Phase Preparation start->check_mobile_phase check_temperature Check Column Temperature check_mobile_phase->check_temperature Consistent solution_mobile_phase Ensure Accurate and Consistent Preparation check_mobile_phase->solution_mobile_phase Inconsistent check_pump Check Pump Performance check_temperature->check_pump Stable solution_temperature Use a Column Oven check_temperature->solution_temperature Fluctuating solution_pump Inspect for Leaks, Purge Pump check_pump->solution_pump Issue Found end Problem Resolved check_pump->end No Issue solution_mobile_phase->end solution_temperature->end solution_pump->end

Problem 3: Noisy Baseline

Possible Causes & Solutions:

  • Air Bubbles: Air bubbles in the pump or detector can cause a noisy baseline.

    • Solution: Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents. If the column is suspected to be contaminated, flush it with a strong solvent.

  • Detector Lamp Issues: An aging detector lamp can result in an unstable baseline.

    • Solution: Check the lamp's energy output and replace it if necessary.

Experimental Protocols

Method 1: Isocratic RP-HPLC for Bulk and Pharmaceutical Dosage Forms
  • Column: Lichrospher C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Potassium dihydrogen phosphate containing 10 mM tetra-butyl ammonium hydroxide (pH adjusted to 2.8 with orthophosphoric acid) and methanol (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 ± 2°C

Method 2: Stability-Indicating Gradient RP-HPLC
  • Column: Hypersil BDS, C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.01 M phosphate buffer with 0.1% triethylamine, pH adjusted to 7.0 with phosphoric acid.

    • Solvent B: Methanol:Acetonitrile (150:850 v/v)

  • Gradient Program: A time-based gradient program should be developed to ensure separation from degradation products.

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 40 µL

  • Column Temperature: 25°C

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis
ParameterMethod 1Method 2Method 3
Column Lichrospher C18 (250x4.6mm, 5µm)Hypersil BDS C18 (150x4.6mm, 5µm)Waters Xterra C18 (150x4.6mm, 5µm)
Mobile Phase 10mM KH2PO4 (pH 2.8) : Methanol (75:25)Gradient of Phosphate buffer (pH 7.0) and Methanol:AcetonitrileWater : Methanol (35:65)
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Detection 220 nm240 nm235 nm
Table 2: Validation Parameters for a Typical this compound HPLC Method
Validation ParameterResult
Linearity Range 10–80 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 0.9 µg/mL
Intra-day Precision (%RSD) 1.13%
Inter-day Precision (%RSD) 1.67%

References

overcoming solubility issues in eberconazole nitrate formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eberconazole nitrate. The information addresses common challenges related to its solubility during experimental formulation.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers. What is the expected aqueous solubility?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by poor aqueous solubility and high permeability.[1][2][3] It is described as being slightly soluble in water.[4][5] Its limited aqueous solubility is a primary challenge in the development of liquid formulations. For successful formulation, it is crucial to employ solubility enhancement techniques.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in several organic solvents. It is reported to be soluble in methanol, acetonitrile, and 0.1 N HCl. Dimethyl sulfoxide (DMSO) is also an effective solvent, with solubility reaching up to 250 mg/mL. The nitrate salt form is utilized to improve upon the aqueous solubility and chemical stability of the free base.

Q3: I am observing precipitation of this compound in my formulation upon standing. What could be the cause and how can I prevent it?

A3: Precipitation is a common issue stemming from the low aqueous solubility of this compound. This can occur due to a variety of factors including a suboptimal solvent system, pH shifts, or temperature changes. To prevent precipitation, consider the following strategies:

  • Co-solvents: Incorporate co-solvents like propylene glycol, which not only aids in dissolving eberconazole but also acts as a humectant and permeation enhancer in topical formulations.

  • Surfactants: The use of surfactants can help to form stable micelles that encapsulate the drug, preventing precipitation.

  • pH Adjustment: While this compound is soluble in 0.1 N HCl, the pH of your final formulation is critical. Ensure the pH is maintained within a range that favors solubility without compromising the stability of the drug or the integrity of the formulation.

  • Advanced Formulations: For persistent issues, transitioning to more advanced delivery systems like nanoemulsions, microemulsions, liposomes, or cyclodextrin complexes can significantly improve stability and prevent precipitation.

Q4: What are some effective strategies to enhance the solubility and skin permeation of this compound for topical delivery?

A4: Several advanced formulation strategies have been successfully employed to overcome the solubility and permeation challenges of this compound:

  • Nanoemulsions/Nanoemulgels: These systems use a combination of oils, surfactants, and co-surfactants to create nano-sized droplets containing the solubilized drug. This small droplet size provides a large surface area, which can improve the rate and extent of drug release and skin penetration.

  • Microemulsions: Similar to nanoemulsions, microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactants that can significantly enhance drug solubilization and permeation.

  • Liposomes and Spanlastics: These are vesicular systems composed of lipids or non-ionic surfactants that can encapsulate lipophilic drugs like this compound, improving its delivery into the skin.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly Soluble
MethanolSoluble
AcetonitrileSoluble
0.1 N HClSoluble
Phosphate Buffer (pH 6.8)Soluble
Dimethyl Sulfoxide (DMSO)Up to 250 mg/mL

Table 2: Solubility of Eberconazole in Different Oils and Surfactants

ExcipientTypeSolubility (mg/mL)Reference
Castor OilOil9.61
Oleic AcidOil10.5
Almond OilOil25.67
Liquid ParaffinOil8.94
Isopropyl MyristateOil21.06
Capmul MCMOilHighest among tested oils
Tween 20Surfactant27.15

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Oils and Surfactants

  • Objective: To determine the saturation solubility of this compound in various oils and surfactants.

  • Materials:

    • This compound powder

    • Selected oils (e.g., almond oil, castor oil, oleic acid)

    • Selected surfactants (e.g., Tween 20, Tween 80)

    • Vortex mixer

    • Magnetic stirrer with hot plate capabilities

    • Centrifuge

    • 0.45 µm membrane filters

    • UV-Vis Spectrophotometer

    • Methanol (for dilution)

  • Methodology:

    • Add an excess amount of this compound to a stoppered vial containing a known volume (e.g., 5 mL) of the selected oil or surfactant.

    • Vortex the mixture for 10 minutes to facilitate initial dispersion.

    • Place the vials on a magnetic stirrer, maintaining a constant temperature (e.g., 40 ± 0.5°C) for 48 hours to ensure equilibrium is reached.

    • After 48 hours, allow the samples to equilibrate at room temperature for 24 hours.

    • Centrifuge the equilibrated samples at a high speed (e.g., 3000-5000 rpm) for 15-30 minutes to separate the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining solid particles.

    • Dilute a known volume of the filtrate with a suitable solvent in which the drug is freely soluble (e.g., methanol).

    • Quantify the concentration of this compound in the diluted sample using a UV-Vis spectrophotometer at its maximum wavelength (λmax), which is approximately 261 nm in methanol.

Protocol 2: Preparation of an this compound Nanoemulsion

  • Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility and suitability for topical delivery.

  • Materials:

    • This compound

    • Oil phase (e.g., Almond Oil)

    • Surfactant (e.g., Polysorbate 80/Tween 80)

    • Co-surfactant/Aqueous phase component (e.g., Propylene Glycol)

    • Preservatives (e.g., Methyl paraben, Propyl paraben)

    • Purified water

    • High-pressure homogenizer

    • Magnetic stirrer with hot plate

  • Methodology:

    • Preparation of the Aqueous Phase: Dissolve the accurately weighed quantity of propylene glycol and any other water-soluble excipients in purified water. Heat the mixture to approximately 80°C while stirring until a homogenous solution is formed.

    • Preparation of the Oil Phase: In a separate beaker, combine the weighed amounts of almond oil and polysorbate 80. Heat this mixture while stirring. Add the accurately weighed quantity of this compound and preservatives (methyl and propyl paraben) to the hot oil/surfactant mixture. Continue stirring until all components are completely dissolved.

    • Mixing of Phases: While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase with continuous stirring using a magnetic stirrer for initial emulsification.

    • Homogenization: Pass the resulting coarse emulsion through a high-pressure homogenizer at a specified pressure and number of cycles to reduce the globule size to the nano-range.

    • Cooling: Allow the nanoemulsion to cool down to room temperature with gentle stirring.

    • Characterization: Evaluate the prepared nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.

Mandatory Visualizations

Eberconazole_Mechanism_of_Action cluster_pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->LanosterolDemethylase FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Ergosterol->FungalCellMembrane Disruption Disruption of Membrane Function & Permeability Increase FungalCellMembrane->Disruption LanosterolDemethylase->Ergosterol Catalyzes conversion Eberconazole This compound Eberconazole->LanosterolDemethylase Inhibits FungalCellDeath Fungal Cell Death (Fungicidal/Fungistatic Effect) Disruption->FungalCellDeath Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckSolvent Is an appropriate organic solvent being used? (e.g., Methanol, DMSO) Start->CheckSolvent UseOrganicSolvent Action: Use a suitable organic solvent. CheckSolvent->UseOrganicSolvent No CheckAqueousSystem Is an aqueous system required? CheckSolvent->CheckAqueousSystem Yes UseOrganicSolvent->CheckAqueousSystem AddCosolvent Strategy 1: Add Co-solvents (e.g., Propylene Glycol) CheckAqueousSystem->AddCosolvent Yes Success Resolution: Improved Solubility and Formulation Stability CheckAqueousSystem->Success No (Organic system is sufficient) UseSurfactant Strategy 2: Incorporate Surfactants (e.g., Tween 80) AddCosolvent->UseSurfactant If precipitation persists AddCosolvent->Success If successful AdvancedFormulation Strategy 3: Develop Advanced Formulation UseSurfactant->AdvancedFormulation For further enhancement UseSurfactant->Success If successful Nanoemulsion Nanoemulsion/ Microemulsion AdvancedFormulation->Nanoemulsion Liposomes Liposomes/ Spanlastics AdvancedFormulation->Liposomes Cyclodextrin Cyclodextrin Complexation AdvancedFormulation->Cyclodextrin Nanoemulsion->Success Liposomes->Success Cyclodextrin->Success

References

addressing batch-to-batch variability in eberconazole nitrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of eberconazole nitrate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in this compound synthesis that can contribute to batch-to-batch variability?

A1: The synthesis of this compound involves several key steps where variability can be introduced. The most critical stages include:

  • Synthesis of the key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one: The purity and yield of this intermediate are crucial for the subsequent steps.[1][]

  • The reaction of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][3]annulen-5-ol with N,N-Carbonyldiimidazole: Incomplete reaction or side reactions at this stage can lead to a higher impurity profile in the final product.[4]

  • N-alkylation and salinization to form this compound: The final salt formation step is critical for achieving the desired purity, stability, and crystalline form of the active pharmaceutical ingredient (API).[]

Q2: What are the common impurities observed in this compound synthesis, and how can they be controlled?

A2: Common impurities can arise from starting materials, intermediates, or side reactions. One known impurity is the C-Trans position isomer, 5-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-yl)-1H-imidazole. Controlling impurities involves:

  • Strict quality control of starting materials: Ensuring the purity of reactants like 3,5-dichlorobenzyl bromide and methyl o-toluate is essential.

  • Optimization of reaction conditions: Factors such as reaction time, temperature, and solvent choice can significantly impact the formation of impurities. For instance, an improved process highlights refluxing for 2-4 hours and monitoring reaction completion by HPLC to minimize side products.

  • Effective purification of intermediates and the final product: Recrystallization of the final product using a solvent mixture like isopropyl alcohol and isopropyl ether can help in isolating the desired isomer and removing impurities.

Q3: How can I improve the yield and purity of my this compound synthesis?

A3: Improving yield and purity often involves process optimization. An improved process has been described that offers a higher yield (77.10%) and purity. Key aspects of this improved process include:

  • Reacting 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol with N,N-Carbonyldiimidazole in N,N-Dimethylformamide.

  • Careful monitoring of the reaction by HPLC to ensure completion.

  • A specific work-up procedure involving washing with ice-water and brine, followed by extraction with ethyl acetate.

  • Dissolving the resulting eberconazole free base in a mixture of isopropyl alcohol and isopropyl ether before adding nitric acid for precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction in one of the synthesis steps.Monitor reaction completion at each stage using HPLC. Ensure optimal reaction times and temperatures as per the established protocol. For example, the reaction of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol with N,N-Carbonyldiimidazole should be refluxed for 2-4 hours.
Sub-optimal work-up and isolation procedures.Follow a well-defined work-up procedure, including appropriate solvent extractions and washes to minimize product loss.
High Impurity Profile Poor quality of starting materials or intermediates.Implement stringent quality control checks for all starting materials and intermediates.
Sub-optimal reaction conditions leading to side product formation.Re-evaluate and optimize reaction parameters such as temperature, solvent, and reaction time.
Inefficient purification.Employ effective purification techniques like recrystallization. For this compound, a mixture of isopropyl alcohol and isopropyl ether is recommended.
Inconsistent Crystal Form Variations in the final precipitation/crystallization step.Standardize the solvent system, temperature, and rate of addition of nitric acid during the salt formation.
Poor Solubility of the Final Product Presence of insoluble impurities.Analyze the impurity profile to identify and eliminate the source of insoluble by-products.
Incorrect polymorphic form.Characterize the crystal form using techniques like XRPD and DSC to ensure consistency.

Experimental Protocols

Improved Synthesis of this compound

This protocol is based on an improved process for the preparation of this compound.

  • Reaction:

    • In a reaction vessel, combine 5.0 g (0.0179 mol) of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol with 2.90 g (0.0237 mmol) of N,N-Carbonyldiimidazole in 25 ml of N,N-Dimethylformamide.

    • Reflux the mixture for 2 hours.

    • Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation of Eberconazole Free Base:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 50 ml of ice-water and 100 ml of brine solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 ml).

    • Combine the organic layers and distill off the solvent to obtain eberconazole free base as a residue.

  • Formation of this compound:

    • Dissolve the residue in a solvent mixture of isopropyl alcohol and isopropyl ether (IPA/IPE).

    • Add 70% nitric acid to precipitate the solid this compound.

    • Filter the resulting solid and wash with the IPA/IPE mixture.

    • Dry the solid to obtain this compound as a white solid.

HPLC Method for Purity Assessment

A validated stability-indicating HPLC method is crucial for determining the purity of this compound and identifying any degradation products or impurities.

  • Column: Hypersil BDS, C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient mixture of Solvent A and Solvent B.

    • Solvent A: 0.01 M phosphate buffer with 0.1% triethylamine, pH adjusted to 7.0 with phosphoric acid.

    • Solvent B: Methanol and acetonitrile in a 150:850 v/v ratio.

  • Detection: UV at 240 nm

  • Run Time: 50 minutes

Visualizations

Eberconazole_Synthesis_Workflow Start Starting Materials (e.g., 2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d][7]annulen-5-ol, N,N-Carbonyldiimidazole) Reaction Reaction in DMF (Reflux for 2 hrs) Start->Reaction HPLC_Check In-Process Control (HPLC for completion) Reaction->HPLC_Check HPLC_Check->Reaction Incomplete Workup Work-up (Quenching, Extraction) HPLC_Check->Workup Reaction Complete Isolation_Base Isolation of Eberconazole Free Base Workup->Isolation_Base Salt_Formation Salt Formation (Addition of Nitric Acid in IPA/IPE) Isolation_Base->Salt_Formation Filtration Filtration and Washing Salt_Formation->Filtration Drying Drying Filtration->Drying Final_Product This compound (Final API) Drying->Final_Product Troubleshooting_Logic Start Batch Fails Specification Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity? Start->Check_Purity Check_Reaction_Completion Review In-Process Controls (e.g., HPLC) Check_Yield->Check_Reaction_Completion Yes Check_Starting_Materials Analyze Starting Material Quality Check_Purity->Check_Starting_Materials Yes Review_Workup Review Work-up & Isolation Procedures Check_Reaction_Completion->Review_Workup Review_Reaction_Conditions Review Reaction Parameters Check_Starting_Materials->Review_Reaction_Conditions Optimize_Purification Optimize Purification Step Review_Reaction_Conditions->Optimize_Purification

References

Technical Support Center: Minimizing Degradation of Eberconazole Nitrate During Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of eberconazole nitrate during stability studies. It includes troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Unexpected Degradation of this compound

Researchers conducting stability studies on this compound may encounter unexpected degradation. This guide provides a structured approach to identifying and resolving these issues.

Observation Potential Cause Recommended Action
Appearance of early eluting peaks in HPLC analysis, especially under acidic conditions. Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly in acidic environments. This can lead to the cleavage of the imidazole ring from the dibenzocycloheptene backbone.- pH Control: Maintain the pH of your formulation or solution within a stable range. For topical formulations, a pH between 4.0 and 6.0 is often targeted to align with the skin's natural pH and can enhance stability[1].- Solvent Selection: For analytical solutions, use aprotic or buffered solvents. A mixture of methanol and a pH 7.0 phosphate buffer has been used as a diluent in stability-indicating methods[][3].
Formation of a specific "hydroxy derivative" peak, particularly under thermal and photolytic stress. Hydroxylation: Exposure to heat and light can induce the formation of a hydroxy derivative, identified as 2,4-chloro-10,11-dihydro-5H-dibenzo[a,d][4]annulen-5-ol. This indicates degradation of the core structure.- Temperature Control: Store all samples, including stock solutions and formulated products, at controlled room temperature or as specified by stability protocols, avoiding excessive heat.- Light Protection: Protect samples from light at all stages of handling and storage by using amber vials, aluminum foil, or light-resistant containers. Conduct all experiments under controlled lighting conditions[3].
Multiple degradation peaks observed after exposure to oxidizing agents (e.g., hydrogen peroxide). Oxidative Degradation: The imidazole moiety of this compound is susceptible to oxidation, which can lead to the formation of various degradation products.- Use of Antioxidants: Incorporate antioxidants into the formulation. Commonly used antioxidants in topical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).- Inert Atmosphere: When preparing and storing solutions, consider purging with an inert gas like nitrogen to displace oxygen.
Broadening or shifting of the main this compound peak in the chromatogram. Interaction with Excipients or Container: Incompatibility with certain formulation components or adsorption to container surfaces can affect the stability and analytical performance of the drug.- Excipient Compatibility Studies: Conduct thorough compatibility studies with all excipients planned for the formulation. Use techniques like DSC and FTIR to detect potential interactions.- Proper Container Selection: Use inert container materials such as glass for storing solutions to prevent adsorption or leaching.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Occurs under both acidic and basic conditions, potentially leading to the cleavage of the imidazole ring.

  • Oxidation: The imidazole ring is susceptible to attack by oxidizing agents.

  • Photodegradation: Exposure to UV and visible light can cause degradation, including the formation of a hydroxy derivative.

  • Thermal Degradation: High temperatures can also lead to the formation of the hydroxy derivative.

Q2: What is the chemical nature of the main degradation products?

A2: One of the well-characterized degradation products is a hydroxy derivative , specifically 2,4-chloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol . This product is formed under thermal and photolytic stress. Under acidic, basic, and oxidative stress, other "unknown degradants" have been observed, suggesting cleavage of the imidazole ring or other modifications to the molecule.

Q3: How can I set up a forced degradation study for this compound?

A3: A typical forced degradation study for this compound involves exposing the drug substance or product to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 50°C for 3 hours.

  • Base Hydrolysis: 0.1 N NaOH at 25°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 3 hours.

  • Thermal Degradation: Dry heat at 80°C for 5 hours.

  • Photodegradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The extent of degradation should be monitored using a validated stability-indicating HPLC method.

Q4: What are the key parameters for a stability-indicating HPLC method for this compound?

A4: A robust stability-indicating HPLC method should be able to separate this compound from its degradation products and any other components in the sample matrix. Key parameters from a validated method include:

  • Column: Hypersil BDS, C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient mixture of Solvent A (0.01 M phosphate buffer with 0.1% triethylamine, pH 7.0) and Solvent B (methanol:acetonitrile in a 150:850 v/v ratio).

  • Detection: UV at 240 nm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

Q5: What formulation strategies can minimize this compound degradation?

A5: To enhance the stability of this compound in a formulation, consider the following:

  • pH Optimization: Maintain the pH of the formulation in a slightly acidic to neutral range (pH 4-7), which is generally favorable for the stability of azole antifungals and compatible with the skin.

  • Inclusion of Antioxidants: Add antioxidants such as BHT, BHA, or tocopherols to prevent oxidative degradation.

  • Use of Chelating Agents: Incorporate chelating agents like EDTA to bind metal ions that can catalyze oxidative degradation.

  • Light-Protective Packaging: Package the final product in opaque or amber containers to protect it from light.

  • Novel Drug Delivery Systems: Advanced formulations like liposomes and nanoemulsions have been shown to improve the stability of this compound.

Quantitative Data Summary

The following table summarizes the percentage of degradation of this compound observed under various stress conditions from a forced degradation study on a cream formulation.

Stress ConditionParameters% Degradation of this compoundReference
Acid Hydrolysis 0.1 N HCl, 50°C, 3 h8.54
Base Hydrolysis 0.1 N NaOH, 25°C, 30 min10.21
Oxidative Degradation 3% H₂O₂, RT, 3 h12.78
Thermal Degradation 80°C, 5 h4.12
Photodegradation (UV) 200 watt h/m²6.23
Photodegradation (Sunlight) 1.2 Million Lux h5.89

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the methodology for conducting a forced degradation study on an this compound cream formulation.

  • Sample Preparation: Accurately weigh 1 g of the cream (containing 10 mg of this compound) into a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of a suitable diluent (e.g., a mixture of pH 7.0 phosphate buffer and methanol, 10:90 v/v) and sonicate for 30 minutes to dissolve the sample.

  • Stress Application:

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl and heat at 50°C for 3 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH and keep at 25°C for 30 minutes.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 3 hours.

    • Thermal Degradation: For the solid cream, expose to dry heat at 80°C for 5 hours before dissolution.

    • Photodegradation: Expose the cream to UV light (200 watt-hours/m²) and sunlight (1.2 million lux-hours) before dissolution.

  • Neutralization (for acid and base hydrolysis): After the stress period, cool the solution and neutralize it with an equivalent amount of base or acid, respectively.

  • Final Preparation: Make up the volume to 10 mL with the diluent and filter through a 0.45 µm filter.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a detailed protocol for the HPLC analysis of this compound and its degradation products.

  • Preparation of Mobile Phase:

    • Solvent A: Prepare a 0.01 M phosphate buffer, add 0.1% triethylamine, and adjust the pH to 7.0 with phosphoric acid.

    • Solvent B: Mix methanol and acetonitrile in a ratio of 150:850 (v/v).

  • Chromatographic Conditions:

    • Column: Hypersil BDS, C18, 150 x 4.6 mm, 5 µm.

    • Gradient Program:

      • 0-9 min: 35-40% B

      • 9-15 min: 40-50% B

      • 15-21 min: 50-35% B

      • 21-33 min: 35-50% B

      • 33-36 min: 50-60% B

      • 36-42 min: 60-65% B

      • 42-46 min: 65-35% B

      • 46-50 min: 35% B

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 40 µL.

    • Detection Wavelength: 240 nm.

  • System Suitability: Before sample analysis, inject a system suitability solution containing this compound and its known impurities to ensure adequate resolution and peak shape.

Visualizations

Eberconazole_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolytic Light->HPLC Identify Identify & Quantify Degradants HPLC->Identify Eberconazole This compound Sample Eberconazole->Acid Eberconazole->Base Eberconazole->Oxidation Eberconazole->Heat Eberconazole->Light Degradation_Pathways cluster_products Degradation Products Eberconazole This compound Hydroxy Hydroxy Derivative Eberconazole->Hydroxy Heat, Light Cleavage Imidazole Ring Cleavage Products Eberconazole->Cleavage Acid, Base Oxidized Oxidized Products Eberconazole->Oxidized Oxidation

References

Technical Support Center: Enhancing Skin Permeation of Eberconazole Nitrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the skin permeation of eberconazole nitrate formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific issues you may encounter during the formulation and evaluation of this compound delivery systems.

Formulation & Characterization

  • Question: My nanoformulation shows high polydispersity index (PDI). What are the likely causes and how can I fix it?

    • Answer: A high PDI indicates a wide range of particle sizes, which can affect the stability and permeation of your formulation. Common causes include:

      • Inadequate homogenization: The speed or duration of homogenization may be insufficient. Try increasing the homogenization speed or time.

      • Inappropriate surfactant/co-surfactant concentration: The concentration of stabilizing agents is crucial. An incorrect ratio can lead to particle aggregation. Re-evaluate the surfactant-to-co-surfactant ratio based on a pseudo-ternary phase diagram.[1][2]

      • Suboptimal formulation parameters: Factors like the lipid-to-drug ratio can influence vesicle size and uniformity.[3] A systematic optimization using a design of experiments (DoE) approach, such as a central composite or factorial design, can help identify the optimal parameters.[1][3]

  • Question: The entrapment efficiency (%EE) of this compound in my vesicular system is low. What steps can I take to improve it?

    • Answer: Low entrapment efficiency can be a significant hurdle. Consider the following troubleshooting steps:

      • Optimize lipid composition: The choice and ratio of lipids and cholesterol are critical for successful drug encapsulation. Experiment with different lipid-to-drug ratios.

      • Method of preparation: The technique used for preparing vesicles, such as thin-film hydration or ethanol injection, can impact entrapment. Ensure the chosen method is suitable for the lipophilic nature of this compound.

      • Processing parameters: Factors like the hydration temperature and sonication time can influence the formation of vesicles and drug entrapment.

  • Question: My this compound-loaded gel formulation has poor spreadability. How can I improve this?

    • Answer: Poor spreadability can affect user compliance and the uniformity of application. To address this:

      • Adjust gelling agent concentration: The concentration of the gelling agent (e.g., Carbopol 934) directly impacts viscosity and spreadability. A lower concentration will generally result in a less viscous and more spreadable gel.

      • pH of the formulation: The pH can influence the gelling properties of some polymers. Ensure the pH of your formulation is optimized for the specific gelling agent used. For instance, Carbopol polymers require neutralization to achieve optimal viscosity.

Permeation & Drug Release Studies

  • Question: I am observing high variability in my in vitro skin permeation test (IVPT) results. What could be the cause?

    • Answer: High variability in IVPT is a common issue. Potential sources of variability and solutions include:

      • Skin sample differences: There is inherent variability between skin samples from different donors or even different anatomical sites from the same donor. Using skin from the same anatomical region and donor for comparative studies can minimize this.

      • Inconsistent experimental setup: Ensure consistent temperature, receptor fluid composition, and stirring speed across all diffusion cells.

      • Membrane integrity: Carefully inspect the skin membrane for any damage before mounting it in the Franz diffusion cell.

  • Question: The flux of this compound across the skin in my experiment is lower than expected. How can I enhance it?

    • Answer: Low flux indicates poor skin permeation. To improve this, consider the following:

      • Incorporate permeation enhancers: Chemical permeation enhancers like fatty acids (e.g., oleic acid) and pyrrolidones can disrupt the stratum corneum and improve drug penetration.

      • Utilize nanoformulations: Encapsulating this compound in nanocarriers like microemulsions, liposomes, or spanlastics can significantly enhance its skin permeation. These carriers can facilitate drug transport through the skin's lipid barrier.

      • Optimize vehicle composition: The components of your formulation, such as oils, surfactants, and co-surfactants in a microemulsion, play a crucial role in skin permeation.

Data Summary of this compound Formulations

The following tables summarize quantitative data from various studies on this compound formulations designed to enhance skin permeation.

Table 1: Characteristics of Different this compound Nanoformulations

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Reference
Spanlastic VesiclesSpan 60, Tween 8093.5 - 368.694.14 - 97.30
MicroemulsionCapmul MCM, Tween 80, Transcutol153.6Not Reported
LiposomesPhospholipid, Cholesterol183.492.4
NanoemulgelAlmond oil, Polysorbate 80, Carbopol 934~100Up to 96.00
NiosomesSpan 20, Cholesterol550 - 62086
EthosomesSoy phosphatidylcholine, Ethanol, Propylene glycol227.990
MicrospongesEthyl cellulose24,50091.44

Table 2: Ex Vivo Skin Permeation Parameters of Optimized this compound Formulations

Formulation TypeCumulative Drug Release (%)Flux (µg/cm²/h)Permeability Coefficient (cm/h)Reference
Spanlastic Gel97.3 (at 8h)1370.0137
MicroemulsionNot specified, but increased permeation reported--
Liposomal Gel77.55 (at 24h)--
Nanoemulgel96.16 (at 24h)--

Experimental Protocols

Below are detailed methodologies for key experiments involved in the development and evaluation of this compound formulations.

1. Preparation of this compound-Loaded Spanlastics (Modified Ethanol Injection Method)

  • Objective: To formulate flexible nanovesicles for enhanced skin delivery of this compound.

  • Materials: this compound, Span 60, Tween 80 (as an edge activator), Ethanol, Phosphate buffer (pH 7.4).

  • Procedure:

    • Dissolve this compound, Span 60, and Tween 80 in ethanol to form the organic phase.

    • Heat the aqueous phase (phosphate buffer) to 60°C.

    • Inject the organic phase slowly into the heated aqueous phase with constant stirring using a magnetic stirrer at a specified RPM.

    • Continue stirring until all the ethanol has evaporated, leading to the formation of a milky-white spanlastic dispersion.

    • Keep the dispersion at room temperature for 2 hours for stabilization.

    • For further purification and to remove the un-entrapped drug, the dispersion can be sonicated and then centrifuged.

2. In Vitro Skin Permeation Study using Franz Diffusion Cell

  • Objective: To evaluate the rate and extent of this compound permeation through the skin from a developed formulation.

  • Materials: Franz diffusion cells, excised mammalian skin (e.g., rat, porcine, or human), receptor medium (e.g., phosphate buffer with a solubilizing agent to maintain sink conditions), the test formulation, and a conventional formulation for comparison.

  • Procedure:

    • Obtain full-thickness skin and carefully remove subcutaneous fat.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

    • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.

    • Apply a known quantity of the formulation to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the flux and permeability coefficient.

Visualizations

Mechanism of Action of Azole Antifungals

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Integrity) Normal Fungal Cell Membrane Normal Fungal Cell Membrane Lanosterol_Demethylase->Ergosterol Synthesis Eberconazole This compound Eberconazole->Lanosterol_Demethylase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Formulation Development and Evaluation

Formulation Formulation Development (e.g., Spanlastics, Microemulsion) Characterization Physicochemical Characterization (Particle Size, %EE, PDI) Formulation->Characterization Gel_Incorporation Incorporation into Gel Base (e.g., Carbopol 934) Characterization->Gel_Incorporation Gel_Evaluation Gel Evaluation (Viscosity, Spreadability, pH) Gel_Incorporation->Gel_Evaluation IVPT In Vitro Permeation Testing (Franz Diffusion Cell) Gel_Evaluation->IVPT Data_Analysis Data Analysis (Flux, Permeability Coefficient) IVPT->Data_Analysis

Caption: Workflow for developing and testing topical formulations.

Troubleshooting Logic for Low Skin Permeation

Start Low Skin Permeation Observed Check_Formulation Is it a Nanoformulation? Start->Check_Formulation Develop_Nano Develop Nanoformulation (e.g., Liposomes, Microemulsion) Check_Formulation->Develop_Nano No Check_Enhancers Are Permeation Enhancers Used? Check_Formulation->Check_Enhancers Yes Re_evaluate Re-evaluate Permeation Develop_Nano->Re_evaluate Add_Enhancers Incorporate Permeation Enhancers (e.g., Oleic Acid) Check_Enhancers->Add_Enhancers No Optimize_Vehicle Optimize Vehicle Composition (Surfactant/Co-surfactant Ratio) Check_Enhancers->Optimize_Vehicle Yes Add_Enhancers->Re_evaluate Optimize_Vehicle->Re_evaluate

References

Technical Support Center: HPLC Analysis of Eberconazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the HPLC analysis of eberconazole nitrate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a particular focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing refers to an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, following a Gaussian distribution.[2] Peak tailing is problematic because it can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate undesirable interactions between this compound and the stationary phase.[2][3] For regulatory submissions, a symmetrical peak, often defined by a USP tailing factor close to 1, is typically required.

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: this compound is a basic compound with a pKa of 6.2. The most common causes of peak tailing for basic analytes in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic sites of this compound, leading to peak tailing. These interactions are more pronounced at mid-range pH values.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound (6.2), the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, particularly when using mobile phases with a high pH, leading to the exposure of more active silanol groups. A partially blocked inlet frit can also cause peak distortion for all compounds in the chromatogram.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Issue: My this compound peak is tailing.

Below is a systematic approach to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

Question: Could the mobile phase pH be the cause of my peak tailing?

Answer: Yes, this is a very common cause for basic compounds like this compound (pKa = 6.2). Operating too close to the pKa can lead to poor peak shape.

Recommended Action: Adjust the mobile phase pH. For basic compounds, it is generally recommended to work at a pH at least 2 units away from the pKa.

  • Low pH Approach (pH 2.5-3.5): At a low pH, the silanol groups on the silica packing are protonated and less likely to interact with the protonated basic analyte. This is a common strategy to improve peak shape for basic compounds.

  • High pH Approach (pH > 8): At a high pH, the basic analyte is in its neutral form, reducing interactions with the now ionized silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a buffer: Use a buffer such as phosphate or acetate at a concentration of 10-25 mM.

  • Initial Low pH Trial: Adjust the aqueous portion of your mobile phase to pH 3.0 using an acid like phosphoric acid.

  • Analysis: Equilibrate your column with the new mobile phase and inject your this compound standard.

  • Evaluation: Observe the peak shape. If tailing is reduced, you can further optimize the pH between 2.5 and 3.5 for the best symmetry.

  • Consider Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can also help to mask the active silanol sites, though this is less common with modern, high-purity silica columns.

Step 2: Check the HPLC Column

Question: How can I determine if my column is the source of the peak tailing?

Answer: Column-related issues are a frequent cause of peak tailing. This can be due to the type of column being used or the degradation of an existing column.

Recommended Actions:

  • Use an End-capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. If you are not using an end-capped column, switching to one can significantly improve peak shape for basic compounds.

  • Column Flushing: The column may have contaminants. Flushing with a strong solvent can help.

  • Replace the Column: If the column is old or has been used extensively with aggressive mobile phases, it may be permanently damaged. Replacing it is often the best solution.

Experimental Protocol: Column Wash

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of decreasing polarity. For a C18 column, a typical sequence is:

    • Your mobile phase without the buffer (e.g., water/acetonitrile mixture)

    • 100% Water (HPLC grade)

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Your mobile phase without the buffer

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your working mobile phase until the baseline is stable.

  • Inject a standard: Check if the peak shape has improved.

Step 3: Investigate Sample and System Effects

Question: Could my sample preparation or HPLC system be causing the tailing?

Answer: Yes, factors outside of the column and mobile phase can contribute to poor peak shape.

Recommended Actions:

  • Sample Concentration: Dilute your sample to see if the peak shape improves. This will indicate if you are overloading the column.

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If this compound is not soluble in the mobile phase, use the weakest possible solvent in which it is soluble, and keep the injection volume small. This compound is soluble in methanol and DMSO.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce dead volume.

Summary of HPLC Conditions for this compound Analysis

The following table summarizes various reported HPLC methods for this compound, which can serve as a reference for your method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column Lichrospher C18 (250 x 4.6 mm, 5 µm)Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Waters Xterra C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM KH2PO4 with 10 mM TBAH (pH 2.8) and Methanol (75:25, v/v)Gradient with 0.01 M Phosphate buffer (pH 7.0) with 0.1% TEA (Solvent A) and Methanol/Acetonitrile (150:850, v/v) (Solvent B)Water and Methanol (35:65, v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Detection 220 nm240 nm235 nm
Column Temp. 25°C25°C30°C

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units from pKa (6.2)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 or use a pH-stable column at pH > 8 check_ph->adjust_ph No check_column Is the column old, degraded, or not end-capped? check_ph->check_column Yes end_node Peak Shape Improved adjust_ph->end_node replace_column Flush column or replace with a new, end-capped column check_column->replace_column Yes check_sample Is the sample concentration too high or solvent stronger than mobile phase? check_column->check_sample No replace_column->end_node adjust_sample Dilute sample and/or dissolve in mobile phase check_sample->adjust_sample Yes check_system Is there excessive tubing (extra-column volume)? check_sample->check_system No adjust_sample->end_node adjust_system Minimize tubing length and internal diameter check_system->adjust_system Yes check_system->end_node No adjust_system->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

References

strategies to reduce impurities in eberconazole nitrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of eberconazole nitrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to minimize impurity formation.

Issue 1: High Levels of Unreacted Intermediate, 2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

  • Potential Cause: Incomplete reaction during the conversion of the hydroxy intermediate to the final product. This can be due to insufficient reagent, suboptimal reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure the correct molar ratio of reagents is used for the substitution reaction. A slight excess of the activating reagent (e.g., thionyl chloride) or the imidazole nucleophile may be necessary to drive the reaction to completion.

    • Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

    • Moisture Control: The presence of moisture can hydrolyze the activated intermediate, leading back to the starting alcohol. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Positional Isomers (e.g., C-Trans Position Impurity)

  • Potential Cause: Formation of isomeric byproducts can occur during the cyclization step to form the dibenzocycloheptene ring or during the introduction of the imidazole moiety. This may be influenced by the choice of catalyst, solvent, and reaction temperature. The "C-Trans position impurity" is chemically known as 5-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-yl)-1H-imidazole.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Carefully control the temperature during the reaction. Lower temperatures may favor the formation of the desired isomer.

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal medium that minimizes the formation of the isomeric impurity.

    • Purification Strategy: If the formation of the isomer cannot be completely avoided, a robust purification strategy is necessary. Recrystallization is a common method for separating isomers. Experiment with different solvent systems, such as a mixture of isopropyl alcohol and isopropyl ether, to achieve effective separation.

Issue 3: Formation of Degradation Products

  • Potential Cause: this compound can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies have shown the formation of various degradation products, which have been designated as "imp-1" and "imp-2" in some analytical studies.

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or slightly acidic pH during work-up and purification steps to avoid acid or base-catalyzed hydrolysis.

    • Inert Atmosphere: During synthesis and storage, protect the reaction mixture and final product from oxygen by using an inert atmosphere to prevent oxidative degradation.

    • Light Protection: Store the final product and light-sensitive intermediates in amber-colored containers or protected from light to prevent photolytic degradation.

    • Temperature Control: Avoid excessive temperatures during the synthesis, purification, and drying processes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities include unreacted starting materials and intermediates, process-related byproducts, and degradation products. Some specifically identified impurities are:

  • Eberconazole Hydroxyderivative Impurity: 2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This is a key intermediate in the synthesis.

  • Positional Isomers: Such as the "C-Trans position impurity," which is 5-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-yl)-1H-imidazole.

  • Other Process-Related Impurities: An impurity identified as "Eberconazole Impurity 2" has the chemical name 5-(4-chloro-2-methyl-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-yl)-1H-imidazole.

  • Degradation Products: Forced degradation studies have identified unspecified impurities referred to as "imp-1" and "imp-2." The exact structures of these are not publicly available but are known to be formed under stress conditions.

Q2: How can I monitor the level of impurities during the synthesis?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the impurity profile of this compound. A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Q3: What is a recommended purification method to reduce impurities in the final product?

A3: Recrystallization is a highly effective method for purifying this compound. A common and effective solvent system is a mixture of isopropyl alcohol (IPA) and isopropyl ether (IPE). The crude eberconazole free base is dissolved in the solvent mixture, and then nitric acid is added to precipitate the nitrate salt. The resulting solid can be further recrystallized from the same or a different solvent system to achieve high purity. Other solvents that can be explored for recrystallization include methanol and ethanol.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Eberconazole Hydroxyderivative Impurity2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol130126-89-5C₁₅H₁₂Cl₂O279.16
This compound C-Trans Position Impurity5-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-yl)-1H-imidazoleN/AC₁₈H₁₄Cl₂N₂329.23
Eberconazole Impurity 25-(4-chloro-2-methyl-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-yl)-1H-imidazoleN/AC₁₉H₁₇ClN₂308.81

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general guideline for developing an HPLC method for the analysis of this compound and its impurities. Method optimization and validation are crucial for accurate results.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: A buffer solution, for example, 0.01 M phosphate buffer with 0.1% triethylamine, with the pH adjusted to 7.0 with phosphoric acid.

    • Solvent B: A mixture of organic solvents like methanol and acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 240 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, which is often a mixture of the mobile phase components.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: Dissolve the crude eberconazole free base in a minimal amount of a suitable solvent mixture, such as isopropyl alcohol and isopropyl ether (IPA/IPE), at an elevated temperature.

  • Acidification: While stirring, slowly add a stoichiometric amount of nitric acid to the solution. This will cause the this compound salt to precipitate.

  • Cooling and Crystallization: Gradually cool the mixture to room temperature and then further cool in an ice bath to maximize the yield of the crystalline product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature.

Mandatory Visualization

Eberconazole_Synthesis_Workflow cluster_synthesis Synthesis of Eberconazole Free Base cluster_purification Purification and Salt Formation cluster_impurities Potential Impurity Formation Start Starting Materials Intermediate Key Intermediate (2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one) Start->Intermediate Cyclization Hydroxy_Intermediate Hydroxy Intermediate (2,4-dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-ol) Intermediate->Hydroxy_Intermediate Reduction Eberconazole_Base Eberconazole Free Base Hydroxy_Intermediate->Eberconazole_Base Imidazole Reaction Impurity_Hydroxy Hydroxy Impurity (Unreacted Intermediate) Hydroxy_Intermediate->Impurity_Hydroxy Nitration Nitric Acid Treatment Eberconazole_Base->Nitration Impurity_Isomer Positional Isomer Eberconazole_Base->Impurity_Isomer Recrystallization Recrystallization (e.g., IPA/IPE) Nitration->Recrystallization Final_Product This compound (API) Recrystallization->Final_Product Impurity_Degradation Degradation Products Final_Product->Impurity_Degradation Stress Conditions

Caption: Workflow for this compound Synthesis and Impurity Control.

References

Technical Support Center: Optimization of Liposome-Based Gel Formulation for Eberconazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liposome-based gel formulations for eberconazole nitrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and characterization of this compound liposomal gels.

Issue Potential Cause Recommended Solution
Low Entrapment Efficiency (%EE) 1. Unfavorable Lipid:Drug Ratio: An insufficient amount of lipid relative to the drug can lead to poor encapsulation.[1] 2. Inappropriate Phospholipid to Cholesterol Ratio: Cholesterol affects membrane fluidity and stability; a non-optimal ratio can reduce entrapment.[2] 3. High Permeability of the Liposomal Membrane: The drug may be leaking out of the vesicles during preparation. 4. Suboptimal Hydration Conditions: Incorrect temperature or hydration time can lead to inefficient liposome formation.1. Optimize Lipid:Drug Ratio: Increase the lipid to drug ratio. Studies have shown that increasing this ratio up to 50:1 can significantly improve %EE.[1] However, excessively high ratios (e.g., 60:1 or 70:1) may lead to decreased %EE or phase separation.[1] 2. Adjust Cholesterol Content: Systematically vary the phospholipid to cholesterol ratio (e.g., 50:50, 70:30) to find the optimal concentration that enhances bilayer stability without displacing the drug.[1] 3. Modulate Membrane Fluidity: Incorporate cholesterol to decrease membrane permeability. The choice of phospholipid can also influence this. 4. Control Hydration Process: Ensure the hydration of the lipid film is performed above the phase transition temperature of the lipids used.
Undesirable Vesicle Size or High Polydispersity Index (PDI) 1. Aggregation or Fusion of Liposomes: Vesicles may be unstable and clumping together. 2. Inadequate Energy Input During Formulation: Insufficient sonication or homogenization can result in larger, more heterogeneous vesicles. 3. Improper Storage Conditions: Elevated temperatures can increase vesicle fusion and aggregation.1. Optimize Zeta Potential: A sufficiently high positive or negative zeta potential (e.g., > ±30mV) can prevent aggregation due to electrostatic repulsion. 2. Employ Size Reduction Techniques: Use techniques like sonication or extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform and smaller vesicle size. 3. Controlled Storage: Store the liposomal dispersion at refrigerated temperatures (4-8°C) to minimize aggregation and maintain stability.
Physical Instability of the Liposomal Gel (e.g., phase separation, changes in viscosity) 1. Incompatible Gelling Agent: The chosen gelling agent may interact with the liposomes, causing instability. 2. Inappropriate Concentration of Gelling Agent: Too high or too low a concentration can lead to a poor gel matrix. 3. pH of the Formulation: The pH may affect both the stability of the liposomes and the gelling properties of the polymer.1. Select a Suitable Gelling Agent: Carbopol® 940 is a commonly used and effective gelling agent for liposomal formulations. 2. Optimize Gelling Agent Concentration: Perform a rheological study to determine the optimal concentration that provides the desired viscosity and stability. 3. Adjust and Buffer pH: Ensure the final pH of the gel is compatible with both the liposomes and the gelling agent, and is suitable for topical application (typically around pH 5.5-7.0).
Chemical Instability (e.g., degradation of eberconazole or lipids) 1. Hydrolysis of Phospholipids: The ester bonds in phospholipids are susceptible to hydrolysis. 2. Oxidation of Unsaturated Fatty Acids: If using phospholipids with unsaturated acyl chains, they can be prone to oxidation.1. Control pH: Maintain a neutral pH to minimize hydrolysis. 2. Protect from Oxidation: Use high-purity lipids, protect the formulation from light, store under an inert atmosphere (e.g., nitrogen), and consider adding antioxidants like alpha-tocopherol.

Frequently Asked Questions (FAQs)

1. What is the most common method for preparing this compound-loaded liposomes?

The thin-film hydration technique is the most widely used and simplest method for preparing this compound liposomes on a laboratory scale. This method involves dissolving the drug and lipids (phospholipid and cholesterol) in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to allow for the spontaneous formation of vesicles.

2. Why is cholesterol included in the liposome formulation?

Cholesterol is a crucial component that modulates the fluidity and stability of the liposomal membrane. It increases the rigidity of the bilayer, reduces the permeability of the membrane to the encapsulated drug, and can improve the stability of the vesicles in the presence of biological fluids.

3. What is a good starting point for the phospholipid to cholesterol ratio?

Preliminary studies often start with phospholipid to cholesterol ratios of 50:50 and 70:30 to evaluate their effect on vesicle formation and stability.

4. How does the lipid-to-drug ratio affect the formulation?

The lipid-to-drug ratio significantly influences the entrapment efficiency. Generally, as the lipid-to-drug ratio increases, the entrapment efficiency also increases up to an optimal point. For this compound, ratios between 10:1 to 50:1 have been explored.

5. What are the key parameters to evaluate during the optimization of the liposomal formulation?

The key parameters to evaluate are vesicle size, polydispersity index (PDI), entrapment efficiency (%EE), and zeta potential. These parameters provide insights into the physical characteristics and stability of the liposomes.

6. Why is the liposomal dispersion incorporated into a gel?

Liposomal dispersions have a very low viscosity and cannot be retained at the site of application for a sufficient duration. Incorporating them into a gel base, often using gelling agents like Carbopol, increases the viscosity, allowing for better application and prolonged contact with the skin.

7. What are some of the challenges in scaling up the production of liposomal gels?

Scaling up from a lab batch to industrial production presents several challenges, including maintaining batch-to-batch reproducibility in terms of particle size and encapsulation efficiency, ensuring sterility, and potential issues with organic solvent residues.

Data Presentation

Table 1: Influence of Formulation Variables on Liposome Characteristics

Formulation CodePhospholipid (mg)Cholesterol (mg)Lipid:Drug RatioVesicle Size (nm)Entrapment Efficiency (%)Polydispersity Index (PDI)Zeta Potential (mV)
F11003010:1250.365.20.45-25.8
F21503030:1210.878.80.31-28.4
F32005050:1195.189.50.25-32.1
Optimized Batch 180 40 40:1 183.4 92.4 0.22 -35.3

Note: The data in this table is representative and compiled from typical findings in formulation studies. The "Optimized Batch" reflects a desirable outcome based on experimental design.

Experimental Protocols

Preparation of this compound Liposomes (Thin-Film Hydration Method)

Objective: To prepare this compound-loaded liposomes.

Materials:

  • This compound

  • Phospholipid (e.g., Soya phosphatidylcholine - PL 97%)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform and Methanol mixture, 2:1 v/v)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline pH 7.4)

Procedure:

  • Accurately weigh the desired amounts of this compound, phospholipid, and cholesterol.

  • Dissolve the weighed components in the organic solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-45°C) until a thin, dry lipid film is formed on the inner wall of the flask.

  • Hydrate the lipid film by adding the aqueous buffer to the flask.

  • Rotate the flask gently (without vacuum) at a temperature above the lipid's phase transition temperature for a specified time (e.g., 1 hour) to allow for the formation of multilamellar vesicles.

  • To achieve smaller, unilamellar vesicles, the resulting liposomal dispersion can be sonicated using a probe sonicator or bath sonicator, or extruded through polycarbonate filters with a defined pore size.

Determination of Vesicle Size and Zeta Potential

Objective: To measure the size distribution and surface charge of the prepared liposomes.

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the liposomal dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • For vesicle size and PDI measurement, perform the analysis at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

  • For zeta potential measurement, inject the diluted sample into a folded capillary cell and place it in the instrument. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Determination of Entrapment Efficiency (%EE)

Objective: To quantify the amount of this compound encapsulated within the liposomes.

Method: Centrifugation Method

Procedure:

  • Transfer a known volume of the liposomal dispersion into a centrifuge tube.

  • Centrifuge the dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C). This will pellet the liposomes, leaving the unentrapped drug in the supernatant.

  • Carefully collect the supernatant.

  • Measure the concentration of the unentrapped drug in the supernatant using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the %EE using the following formula:

    %EE = [(Total Drug Amount - Amount of Unentrapped Drug) / Total Drug Amount] x 100

Preparation of Liposomal Gel

Objective: To incorporate the prepared liposomes into a gel base for topical application.

Materials:

  • Optimized this compound Liposomal Dispersion

  • Gelling Agent (e.g., Carbopol® 940)

  • Deionized Water

  • Neutralizing Agent (e.g., Triethanolamine)

Procedure:

  • Disperse the required amount of Carbopol® 940 in deionized water with constant stirring.

  • Allow the dispersion to hydrate completely (this may take several hours or overnight).

  • Slowly add the optimized liposomal dispersion to the hydrated gel base with gentle mixing to ensure uniform distribution.

  • Adjust the pH of the gel to a neutral range (e.g., 6.8-7.2) by adding triethanolamine dropwise while continuously monitoring the pH. This will cause the gel to thicken to the desired consistency.

  • Allow the gel to set.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_gel Gel Formulation prep1 1. Dissolve Drug & Lipids in Organic Solvent prep2 2. Form Thin Film via Rotary Evaporation prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer prep2->prep3 prep4 4. Sonication/Extrusion (Size Reduction) prep3->prep4 char1 Vesicle Size & PDI (DLS) prep4->char1 char2 Zeta Potential (DLS) prep4->char2 char3 Entrapment Efficiency (Centrifugation & UV/HPLC) prep4->char3 char4 Morphology (TEM) prep4->char4 gel2 2. Incorporate Liposomes into Gel char1->gel2 Optimized Formulation gel1 1. Prepare Gel Base (e.g., Carbopol 940) gel1->gel2 gel3 3. Neutralize to Form Gel gel2->gel3 eval Evaluation of Liposomal Gel (Drug Release, Stability, etc.) gel3->eval Final Product

Caption: Experimental workflow for this compound liposomal gel.

troubleshooting_logic start Problem Encountered low_ee Low Entrapment Efficiency (%EE) start->low_ee bad_size High Vesicle Size or PDI start->bad_size instability Gel Instability start->instability sol_ee1 Optimize Lipid:Drug Ratio low_ee->sol_ee1 Cause: Ratio sol_ee2 Adjust Cholesterol Content low_ee->sol_ee2 Cause: Composition sol_size1 Optimize Zeta Potential bad_size->sol_size1 Cause: Aggregation sol_size2 Apply Sonication or Extrusion bad_size->sol_size2 Cause: Energy sol_inst1 Optimize Gelling Agent & Conc. instability->sol_inst1 Cause: Matrix sol_inst2 Adjust pH instability->sol_inst2 Cause: Environment

Caption: Troubleshooting logic for common formulation issues.

References

Validation & Comparative

In Vitro Efficacy of Eberconazole: A Comparative Analysis with Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of eberconazole with other widely used azole antifungals. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of eberconazole's antifungal activity. The information is based on peer-reviewed studies and presented with detailed experimental protocols.

Executive Summary

Eberconazole, a topical imidazole derivative, demonstrates potent in vitro activity against a broad spectrum of fungi, including dermatophytes and yeasts.[1][2][3] Comparative studies consistently show that eberconazole's efficacy, as measured by Minimum Inhibitory Concentration (MIC), is comparable or superior to other azoles like clotrimazole, ketoconazole, and miconazole against various fungal strains.[1][2] Notably, eberconazole exhibits significant activity against yeast species that are often resistant to triazoles, such as Candida krusei and Candida glabrata.

Comparative Antifungal Activity: Quantitative Data

The in vitro antifungal activity of eberconazole and other azoles is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity Against Dermatophytes

A study comparing the in vitro activity of eberconazole with clotrimazole, ketoconazole, and miconazole against 200 strains of dermatophytes revealed that eberconazole generally exhibited lower MICs. The geometric mean MIC for eberconazole was 0.11 µg/ml, which was significantly lower than that of clotrimazole (0.22 µg/ml), miconazole (0.43 µg/ml), and ketoconazole (0.72 µg/ml).

Fungal SpeciesEberconazole (µg/mL)Clotrimazole (µg/mL)Ketoconazole (µg/mL)Miconazole (µg/mL)
Epidermophyton floccosum0.06---
Microsporum canis0.11---
Microsporum gypseum0.07---
Trichophyton mentagrophytes0.14---
Trichophyton rubrum0.12---
Trichophyton tonsurans0.09---
Trichophyton interdigitale0.260.27--
Trichophyton violaceum0.070.09--
Overall Geometric Mean 0.11 0.22 0.72 0.43
Data sourced from a comparative study against 200 dermatophyte strains. Dashes indicate data not specified for individual species in the summary but included in the overall geometric mean.
Table 2: In Vitro Activity Against Yeasts

Eberconazole's activity was also compared to clotrimazole and ketoconazole against 124 clinical isolates of Candida species and 34 isolates of Cryptococcus neoformans. The MICs for eberconazole ranged from 0.03 to 2 μg/ml, while for ketoconazole and clotrimazole, the range was 0.03 to 4 μg/ml.

Fungal SpeciesEberconazole (GM MIC, µg/mL)Clotrimazole (GM MIC, µg/mL)Ketoconazole (GM MIC, µg/mL)
Candida albicans0.0640.0790.068
Candida kruseiLower than other two azoles--
Candida glabrataLower than other two azoles--
Cryptococcus neoformans0.1620.0420.035
GM MIC refers to the Geometric Mean Minimum Inhibitory Concentration. Dashes indicate specific values were not provided in the summary, but the study noted significantly lower MICs for eberconazole against these species.

Experimental Protocols

The data presented in this guide was primarily obtained using the broth microdilution method, a standardized procedure for antifungal susceptibility testing.

Broth Microdilution Method for Dermatophytes

This method was used to determine the MICs of eberconazole, clotrimazole, ketoconazole, and miconazole against dermatophyte strains.

  • Inoculum Preparation: Fungal colonies were used to prepare an inoculum suspension, and the concentration was adjusted to 10⁴ CFU/ml.

  • Drug Dilution: The antifungal agents were serially diluted in a microtiter plate.

  • Incubation: The inoculated plates were incubated at 28°C for 7 days.

  • MIC Determination: The MIC was defined as the lowest drug concentration that caused 100% inhibition of visible growth.

NCCLS Standardized Microbroth Method for Yeasts

The antifungal activity against Candida species and Cryptococcus neoformans was determined using the standardized microbroth method from the National Committee for Clinical Laboratory Standards (NCCLS).

  • Medium: RPMI 1640 medium was used for the assay.

  • Inoculum Preparation: A standardized suspension of yeast cells was prepared.

  • Drug Dilution: Serial dilutions of the antifungal agents were prepared in the microtiter plates.

  • Incubation: Plates were incubated for a specified period (e.g., 48 hours for Candida).

  • MIC Determination: The MIC endpoint was defined as the lowest drug concentration that resulted in an 80% reduction in fungal growth compared to the drug-free control.

Mechanism of Action and Signaling Pathway

Azole antifungals, including eberconazole, exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. They specifically inhibit the enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Cell_Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Cell_Membrane Azole_Antifungals Eberconazole & Other Azoles Azole_Antifungals->Inhibition Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Growth_Inhibition

Caption: Mechanism of action of azole antifungals.

Conclusion

The in vitro data strongly supports the potent antifungal activity of eberconazole against a wide range of clinically relevant fungi. Its efficacy, particularly against dermatophytes and triazole-resistant yeasts, positions it as a significant therapeutic option in the management of superficial fungal infections. The presented data and experimental protocols provide a solid foundation for further research and comparative assessments in the field of antifungal drug development.

References

Validating Antifungal Susceptibility Testing for Eberconazole Nitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antifungal susceptibility testing (AFST) method for eberconazole nitrate, a topical imidazole antifungal agent. It offers a comparative analysis of eberconazole's in vitro activity against other key topical antifungals, supported by experimental data from published studies. Detailed methodologies based on internationally recognized standards are presented to ensure reproducibility and accuracy in research and development settings.

Executive Summary

Eberconazole demonstrates potent in vitro activity against a broad spectrum of clinically relevant yeasts and dermatophytes. This guide outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of eberconazole and provides a comparative data summary against older and newer topical antifungal agents. The methodologies described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reliable results.

Comparative In Vitro Activity of Eberconazole and Other Antifungals

The following tables summarize the in vitro activity of this compound and other topical antifungal agents against common fungal pathogens. Data is compiled from various studies to provide a comparative overview.

Table 1: Comparative In Vitro Activity Against Candida Species

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)Candida krusei MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)
Eberconazole 0.03 - 1 [1]0.03 - 2 [1]0.03 - 0.25 [1]0.03 - 2 [1]
Clotrimazole0.03 - 2[1]0.5 - 4.00.03 - 0.50.03 - 2
Ketoconazole0.03 - 10.03 - 40.03 - 20.03 - 1
Sertaconazole0.03 - 2>0.06 - 40.12 - 40.03 - 2
Luliconazole0.031 - 0.25---
Efinaconazole≤0.002 - 0.06---

Table 2: Comparative In Vitro Activity Against Dermatophytes

Antifungal AgentTrichophyton rubrum MIC Range (µg/mL)Trichophyton mentagrophytes MIC Range (µg/mL)Microsporum canis MIC Range (µg/mL)Epidermophyton floccosum MIC Range (µg/mL)
Eberconazole 0.03 - 1 0.03 - 1 0.06 - 1 0.03 - 0.25
Clotrimazole0.03 - 20.03 - 40.06 - 40.03 - 0.5
Miconazole0.03 - 40.06 - 40.12 - >160.03 - 0.5
Ketoconazole0.03 - 40.12 - 80.12 - 80.06 - 1
Luliconazole0.00012 - 0.0040.00024 - 0.002-0.001
Efinaconazole≤0.002 - 0.06≤0.002 - 0.06--
Sertaconazole0.01 - 20.01 - 2-0.12

Experimental Protocols

This section details the methodologies for performing antifungal susceptibility testing of this compound based on established CLSI standards.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27-A3)

This method is suitable for testing Candida species and other yeasts.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • The stock solution should be 100 times the highest final concentration to be tested.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Subculture the yeast isolates on Sabouraud dextrose agar for 24-48 hours at 35°C.

    • Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution wells.

  • Test Procedure:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. Reading can be done visually or using a spectrophotometer.

Broth Microdilution Method for Dermatophytes (Adapted from CLSI M38-A2)

This method is suitable for testing filamentous fungi, including Trichophyton, Microsporum, and Epidermophyton species.

  • Antifungal Agent Preparation:

    • The preparation of this compound is the same as for yeasts. Drug dilutions are made in RPMI 1640 medium.

  • Inoculum Preparation:

    • Culture the dermatophyte isolates on potato dextrose agar at 28-30°C for 7-10 days to encourage sporulation.

    • Prepare a suspension of conidia by flooding the agar surface with sterile saline and gently scraping the colonies.

    • Adjust the conidial suspension to a concentration of 10⁴ CFU/mL.

  • Test Procedure:

    • The procedure is similar to that for yeasts, with 100 µL of the drug dilution and 100 µL of the inoculum added to each well.

    • Incubate the plates at 28°C for 7 days.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration that shows 100% inhibition of growth.

Visualizations

Mechanism of Action of Eberconazole

Eberconazole, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for maintaining cell integrity.

Eberconazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol Intermediate 14-α-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane (Ergosterol depleted) Lanosterol->Disrupted_Membrane Ergosterol Ergosterol Intermediate->Ergosterol Cell_Membrane Fungal Cell Membrane (with Ergosterol) Ergosterol->Cell_Membrane Cell_Integrity Maintained Cell Integrity Cell_Membrane->Cell_Integrity Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Eberconazole Eberconazole Eberconazole->Lanosterol Inhibits

Caption: Mechanism of action of eberconazole in inhibiting ergosterol synthesis.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps in performing antifungal susceptibility testing using the broth microdilution method.

AFST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture (e.g., on SDA or PDA) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland & Dilution) Fungal_Culture->Inoculum_Prep Plate_Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution 3. Antifungal Serial Dilution (in RPMI 1640) Drug_Dilution->Plate_Inoculation Incubation 5. Incubation (35°C for yeasts, 28°C for dermatophytes) Plate_Inoculation->Incubation MIC_Reading 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis 7. Data Analysis & Comparison MIC_Reading->Data_Analysis

Caption: Workflow for the broth microdilution antifungal susceptibility test.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Eberconazole Nitrate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of eberconazole nitrate in pharmaceutical formulations. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for their specific needs.

Introduction

This compound is a topical broad-spectrum imidazole derivative with potent antifungal and anti-inflammatory effects.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cytoplasmic membrane, leading to altered cell structure and inhibited growth.[1] Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed analytical techniques for this purpose. This guide presents a cross-validation of these methods by comparing their key performance parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Several validated HPLC methods have been reported for the determination of this compound. A representative isocratic ion-pair reversed-phase HPLC (RP-HPLC) method is detailed below.[2][3][4]

  • Instrumentation: An HPLC system equipped with a pump, a UV-Vis detector, and a manual injector.

  • Column: Lichrospher C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate containing 10 mM tetra-butyl ammonium hydroxide (pH adjusted to 2.8 with orthophosphoric acid) and methanol in a 75:25 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A standard stock solution of this compound (1.0 mg/mL) is prepared in methanol and further diluted to working concentrations.

  • Sample Preparation (for Cream): An accurately weighed amount of cream equivalent to 10 mg of this compound is transferred to a 100 mL volumetric flask. The volume is made up with methanol, vortexed for 10 minutes, and sonicated for 15 minutes. The resulting solution is centrifuged and filtered through a 0.22-μm nylon syringe filter before injection.

Another reported RP-HPLC method for simultaneous determination of this compound and mometasone furoate utilizes a gradient elution.

  • Column: Hypersil BDS, C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase: Solvent A consists of 0.01 M phosphate buffer with 0.1% triethylamine (pH 7.0), and Solvent B is a mixture of methanol and acetonitrile (150:850 v/v). A gradient program is followed.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 40 µL.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound.

  • Instrumentation: A UV-Visible double beam spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorption (λmax): The UV spectrum of this compound in methanol is scanned between 200-400 nm to determine the λmax. Reported λmax values are around 261 nm.

  • Standard Solution Preparation: A stock solution of 100 µg/mL this compound is prepared in methanol. Calibration standards are prepared by appropriate dilution of the stock solution.

  • Sample Preparation (for Nanoemulgel): A 1 g sample of the formulation is dissolved in a 10 mL volumetric flask with methanol and shaken well. The solution is filtered, and the absorbance is measured at the predetermined λmax.

Data Presentation: A Comparative Analysis

The performance of the different analytical methods for this compound quantification is summarized in the table below. The data is compiled from various validation studies.

Parameter Ion-Pair RP-HPLC Gradient RP-HPLC UV-Visible Spectrophotometry
Linearity Range 10–80 µg/mLNot explicitly stated, but validated for purity determination100 µg/mL (as per calibration curve)
Correlation Coefficient (r²) 0.999>0.99 for related substances0.9947
Accuracy (% Recovery) 98.4–101.7%90 to 110% for impuritiesNot explicitly stated
Precision (%RSD) Intra-day: 1.13%, Inter-day: 1.67%<15% for impuritiesNot explicitly stated
Limit of Detection (LOD) 0.3 µg/mLNot explicitly stated for main analyteNot explicitly stated
Limit of Quantification (LOQ) 0.9 µg/mLNot explicitly stated for main analyteNot explicitly stated
Specificity Method is specificMethod is specific and stability-indicatingProne to interference from excipients

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation and cross-comparison of analytical methods.

Analytical_Method_Cross_Validation cluster_comparison Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_param Performance Parameters (Linearity, Accuracy, Precision) A_val->A_param compare Comparative Analysis A_param->compare Data A B_dev Method Development B_val Method Validation B_dev->B_val B_param Performance Parameters (Linearity, Accuracy, Precision) B_val->B_param B_param->compare Data B select Method Selection compare->select

Caption: Workflow for cross-validation of analytical methods.

Conclusion

Both HPLC and UV-Visible Spectrophotometry are viable methods for the quantification of this compound.

  • HPLC methods demonstrate high specificity, accuracy, and precision, making them suitable for quality control and stability studies where the separation of the active ingredient from degradation products and excipients is critical. The ion-pair RP-HPLC method is particularly well-suited for quantifying the bulk drug and its presence in pharmaceutical dosage forms. The gradient RP-HPLC method has been validated as a stability-indicating assay.

  • UV-Visible Spectrophotometry offers a simpler, faster, and more cost-effective alternative. However, its lower specificity makes it more susceptible to interference from other components in the formulation. This method is best suited for preliminary analysis or for formulations with simple matrices where excipients do not absorb at the analytical wavelength.

The choice between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for stability-indicating data, and the available instrumentation and resources. For regulatory submissions and in-depth quality control, a validated HPLC method is generally preferred.

References

A Comparative Efficacy Analysis of Eberconazole Nitrate and Clotrimazole in the Treatment of Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of eberconazole nitrate and clotrimazole, two widely used topical antifungal agents. The following sections present a detailed analysis based on available clinical trial data, experimental methodologies, and the underlying mechanisms of action to inform research and development in the field of antifungal therapies.

Quantitative Efficacy Data

The clinical efficacy of this compound and clotrimazole has been evaluated in several comparative studies for various dermatological fungal infections. The data presented below summarizes key efficacy parameters from these trials.

Efficacy ParameterThis compound 1%Clotrimazole 1%Study PopulationReference
Overall Efficacy (Dermatophytosis) 72%61%Patients with dermatophytosis[1][2]
Effective Treatment (Dermatophytosis, End of 4-week treatment) 61%46%133 patients with dermatophyte infections[3][4]
Effective Treatment (Dermatophytosis, 6-week follow-up) 72%61%133 patients with dermatophyte infections[4]
Clinical Efficacy (Dermatophytoses) 66.2%60.6%Patients with dermatophytoses
Relapse Rate (Dermatophytosis) 1%4%133 patients with dermatophyte infections
Effective Treatment (Cutaneous Candidiasis, End of therapy) 50%73%24 patients with cutaneous candidiasis
Clinical Efficacy (Candidiasis) 63.6%80.8%Patients with candidiasis
Complete Response Rate (Otomycosis) 81.8%83.5%190 patients with otomycosis

Mechanism of Action: A Shared Pathway

Both eberconazole and clotrimazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the membrane. This inhibition is achieved by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. By blocking this enzyme, the conversion of lanosterol to ergosterol is prevented, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or inhibition of growth. Eberconazole has been noted to exhibit both fungicidal and fungistatic activity depending on the concentration.

cluster_0 Azole Antifungal Action Azole_Antifungals Eberconazole / Clotrimazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Azole_Antifungals->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component of Cell_Death Fungal Cell Death / Growth Inhibition Fungal_Cell_Membrane->Cell_Death Disruption leads to

Mechanism of action for azole antifungals.

Experimental Protocols

The clinical trials comparing eberconazole and clotrimazole generally follow a randomized, double-blind methodology to ensure unbiased results. Below is a typical experimental workflow for such a study.

Representative Clinical Trial Protocol

A multicenter, randomized, double-blind, active-controlled phase III clinical trial is conducted.

1. Patient Recruitment:

  • Patients with a clinical diagnosis of a specific fungal infection (e.g., dermatophytosis, cutaneous candidiasis) are screened.

  • Inclusion criteria typically include age, positive mycological examination (e.g., KOH mount and fungal culture), and absence of contraindications.

  • Exclusion criteria often include pregnancy, lactation, known hypersensitivity to azole antifungals, and recent use of other antifungal medications.

2. Randomization and Blinding:

  • Eligible patients are randomly assigned to one of two treatment groups: eberconazole 1% cream or clotrimazole 1% cream.

  • Both the patients and the investigators are blinded to the treatment allocation. The medications are supplied in identical packaging to maintain blinding.

3. Treatment Regimen:

  • Patients are instructed to apply a thin layer of the assigned cream to the affected skin areas twice daily for a specified duration, typically four weeks.

4. Efficacy and Safety Assessments:

  • Baseline: Clinical signs and symptoms (e.g., erythema, scaling, pruritus) are scored, and mycological samples are collected.

  • During Treatment: Assessments are often performed at regular intervals (e.g., weekly or bi-weekly) to monitor clinical improvement and the occurrence of any adverse events.

  • End of Treatment (e.g., 4 weeks): Final clinical and mycological assessments are conducted to determine cure rates.

  • Follow-up: A follow-up assessment is typically conducted several weeks after the end of treatment (e.g., 6 weeks post-treatment) to evaluate for any relapses.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Mycological cure, defined as negative results on both direct microscopy and culture of samples from the affected area.

  • Secondary Efficacy Endpoints: Clinical cure (complete resolution of all signs and symptoms), clinical efficacy (a significant reduction in the total clinical score), and overall efficacy (combination of clinical and mycological cure).

  • Safety Endpoint: Incidence and severity of adverse events, assessed through patient reporting and clinical observation.

cluster_1 Comparative Clinical Trial Workflow Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Clinical & Mycological) Screening->Baseline Randomization Randomization Baseline->Randomization Eberconazole_Group Eberconazole 1% Cream (Twice Daily) Randomization->Eberconazole_Group Group A Clotrimazole_Group Clotrimazole 1% Cream (Twice Daily) Randomization->Clotrimazole_Group Group B Treatment 4-Week Treatment Period Eberconazole_Group->Treatment Clotrimazole_Group->Treatment EndOfTreatment End of Treatment Assessment Treatment->EndOfTreatment FollowUp 6-Week Follow-Up Assessment EndOfTreatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis cluster_2 Comparative Efficacy Assessment Logic Primary_Endpoint Primary Endpoint: Mycological Cure Rate Statistical_Analysis Statistical Analysis (e.g., p-value) Primary_Endpoint->Statistical_Analysis Secondary_Endpoints Secondary Endpoints: - Clinical Cure Rate - Overall Efficacy - Relapse Rate Secondary_Endpoints->Statistical_Analysis Safety_Profile Safety Profile: Adverse Event Incidence Safety_Profile->Statistical_Analysis Superiority Eberconazole Superior Statistical_Analysis->Superiority Statistically Significant Difference Non_Inferiority Eberconazole Non-Inferior or Equivalent Statistical_Analysis->Non_Inferiority No Significant Difference Inferiority Eberconazole Inferior Statistical_Analysis->Inferiority Statistically Significant Difference Conclusion Overall Therapeutic Conclusion Superiority->Conclusion Non_Inferiority->Conclusion Inferiority->Conclusion

References

Assessing the Synergistic Potential of Eberconazole Nitrate: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eberconazole nitrate, a topical imidazole antifungal agent, has demonstrated broad-spectrum activity against a variety of dermatophytes, yeasts, and other fungi.[1][2] Its mechanism of action, like other azoles, involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] This disruption of the fungal cell membrane leads to fungistatic or fungicidal effects. While clinically effective as a monotherapy, the potential for synergistic interactions with other antifungal agents to enhance efficacy, broaden the spectrum of activity, and overcome resistance remains an area of significant interest.

This guide provides a comparative overview of the available in vitro data for this compound in the context of combination studies and details the standard experimental protocols used to assess antifungal synergy.

In Vitro Susceptibility Data

While direct evidence of synergistic combinations involving eberconazole from in vitro studies is currently limited in publicly available literature, a 2021 study by Sardana et al. provides valuable minimum inhibitory concentration (MIC) data for eberconazole and other antifungals against clinical isolates from patients with recalcitrant tinea corporis and cruris.[3] In this study, checkerboard analysis was performed for several antifungal combinations; however, synergistic effects were not reported for combinations involving eberconazole. The study did, however, demonstrate synergy for other combinations, such as itraconazole with luliconazole, terbinafine, and ketoconazole.[3]

The MIC values for eberconazole and other tested antifungals from this study are summarized below.

Antifungal AgentAbbreviationGeometric Mean MIC (μg/mL)MIC Range (μg/mL)
EberconazoleEBZ0.1030.03-0.25
TerbinafineTRB2.180.06->16
ItraconazoleITC0.110.03-0.25
LuliconazoleLLCZ0.0090.002-0.015
KetoconazoleKTC0.090.03-0.25
AmorolfineAMO0.060.03-0.125
CiclopiroxCPX0.430.125-1
ClotrimazoleCLOT0.430.125-1
BifonazoleBFZ0.250.125-0.5
FenticonazoleFTCZ0.1250.125
FluconazoleFLU13.454-32
Amphotericin BAMB1.80.5-4

Data sourced from Sardana K, et al. Antimicrob Agents Chemother. 2021.

Experimental Protocols

The checkerboard microdilution assay is the most common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Checkerboard Microdilution Assay Protocol
  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: Twofold serial dilutions of each antifungal agent are prepared in a 96-well microtiter plate. For Drug A, dilutions are made horizontally, and for Drug B, dilutions are made vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a standardized concentration using a spectrophotometer or hemocytometer. This suspension is further diluted in culture medium (e.g., RPMI 1640) to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing only the culture medium (negative control) and the fungal suspension with a single drug are also included.

  • Incubation: The plates are incubated at a specified temperature and for a duration appropriate for the fungal species being tested.

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction between the two drugs. The calculation is as follows:

    FICI = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of the experimental process and the underlying biological pathways, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Drug A Stock D Serial Dilution of Drug A (Horizontal) A->D B Prepare Drug B Stock E Serial Dilution of Drug B (Vertical) B->E C Prepare Fungal Inoculum F Inoculate Microtiter Plate C->F D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FICI H->I J Interpret Results (Synergy, etc.) I->J Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Azoles Azoles (e.g., Eberconazole) Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azoles->Lanosterol 14α-demethylase

References

A Comparative Guide to Validated Stability-Indicating Assays for Eberconazole Nitrate and Mometasone Furoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the simultaneous determination of eberconazole nitrate and mometasone furoate in pharmaceutical formulations. It is intended for researchers, scientists, and drug development professionals seeking to implement a robust, stability-indicating assay method (SIAM) in a quality control or research setting. The information is compiled from established and validated high-performance liquid chromatography (HPLC) methods.

Comparative Analytical Methodologies

The primary method for the simultaneous analysis of this compound and mometasone furoate is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This technique offers high selectivity and sensitivity, enabling the separation of both active pharmaceutical ingredients (APIs) from their degradation products and formulation excipients.[1][2][3] Below is a comparison of typical chromatographic conditions.

Table 1: Comparison of RP-HPLC Chromatographic Conditions

ParameterMethod A (Gradient)Method B (Isocratic)
Stationary Phase (Column) Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Waters Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Solvent A: 0.01M Phosphate Buffer (pH 7.0) with 0.1% Triethylamine. Solvent B: Methanol:Acetonitrile (150:850 v/v).0.5g 1-Hexane sulphonic acid sodium salt & 0.5mL Triethylamine in 500mL Water (pH 6.0) : Acetonitrile (20:80 v/v).
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 240 nm240 nm
Column Temperature Ambient30°C
Run Time 50 minutesNot specified, typically shorter for isocratic.

Method A represents a gradient elution suitable for separating a complex mixture of impurities and degradation products, while Method B is a simpler isocratic method that may be faster for routine analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing a validated assay. The following protocols are based on published literature.

Protocol 2.1: Preparation of Standard & Sample Solutions

  • Standard Stock Solution: Accurately weigh and transfer appropriate amounts of this compound and mometasone furoate working standards into a volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of the mobile phase) to achieve a known concentration (e.g., 1000 µg/mL for eberconazole and 100 µg/mL for mometasone).

  • Working Standard Solution: Prepare further dilutions from the stock solution to the target assay concentration.

  • Sample Preparation (Cream Formulation):

    • Accurately weigh 1 g of the cream (containing 10 mg this compound and 1 mg mometasone furoate) into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 30 minutes to disperse the cream and extract the drugs.

    • Allow the solution to cool to room temperature and make up the volume with the diluent.

    • Filter the solution through a 0.45 µm filter to remove undissolved excipients before injection.

Protocol 2.2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the assay. The drug product is subjected to various stress conditions to produce degradation products.

  • Acid Hydrolysis: Mix the sample solution with 1N HCl and reflux for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Mix the sample solution with 1N NaOH and reflux. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C for 5 hours) in a convection oven.

  • Photolytic Degradation: Expose the drug product to UV light (200 watt h/m²) and visible light (1.2 Million Lux/h).

Method Validation and Data Presentation

The developed analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines. This ensures the method is specific, accurate, precise, and robust for its intended purpose.

Diagram 1: Workflow for SIAM Development & Validation

G cluster_dev Method Development cluster_force Forced Degradation cluster_val Method Validation (ICH Q2) cluster_final Finalization LitReview Literature Review InitialDev Initial Method Development LitReview->InitialDev Optimization Chromatographic Optimization InitialDev->Optimization ForcedDeg Forced Degradation Studies Optimization->ForcedDeg PeakPurity Peak Purity Analysis (PDA Detector) ForcedDeg->PeakPurity Specificity Specificity PeakPurity->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: Workflow for developing and validating a stability-indicating assay method.

Table 2: Summary of Forced Degradation Results

Stress ConditionThis compound (% Degradation)Mometasone Furoate (% Degradation)Observations
Acid Hydrolysis (1N HCl) Significant DegradationSignificant DegradationPeaks well-resolved from parent drugs.
Base Hydrolysis (1N NaOH) Significant DegradationSignificant DegradationDegradant peaks do not interfere with APIs.
Oxidative (30% H₂O₂) Moderate DegradationModerate DegradationPurity of API peaks maintained.
Thermal (80°C, 5h) Minor DegradationMinor DegradationMethod demonstrates stability-indicating power.
Photolytic (UV/Vis Light) Minor DegradationMinor DegradationMethod demonstrates stability-indicating power.

Table 3: Summary of Validation Parameters

Validation ParameterThis compoundMometasone FuroateAcceptance Criteria (Typical)
Linearity Range (µg/mL) 2.0 - 7500.50 - 75Correlation Coefficient (r²) > 0.999
Correlation Coefficient (r²) 0.99990.9999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%RSD < 2.0%
LOD (µg/mL) Varies by methodVaries by methodSignal-to-Noise Ratio of 3:1
LOQ (µg/mL) Varies by methodVaries by methodSignal-to-Noise Ratio of 10:1
Robustness Unaffected by minor changesUnaffected by minor changesResolution > 1.5, Tailing factor < 2.0

Diagram 2: Interrelationship of Validation Parameters

G cluster_quant Quantitative Ability cluster_sens Sensitivity cluster_misc Reliability & Specificity Assay Analytical Method Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Robustness Robustness Assay->Robustness Specificity Specificity Assay->Specificity Precision->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Specificity->Accuracy

Caption: Relationship between key ICH validation parameters for an analytical method.

References

comparing the in vitro activity of eberconazole against triazole-resistant Candida species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of triazole-resistant Candida species presents a significant challenge in the management of fungal infections. This guide provides a comparative analysis of the in vitro activity of eberconazole, an imidazole antifungal, against triazole-resistant Candida species, supported by experimental data from published studies.

Comparative In Vitro Activity of Eberconazole and Other Azoles

Eberconazole has demonstrated potent in vitro activity against a range of Candida species, including those known for their intrinsic or acquired resistance to triazole antifungals, such as Candida krusei and Candida glabrata.[1] Studies have shown that the Minimum Inhibitory Concentrations (MICs) of eberconazole against these resistant species are often comparable to or lower than those of other azoles.[1]

The following table summarizes the in vitro activity of eberconazole in comparison to other commonly used azole antifungals against various Candida species, including triazole-resistant strains. The data is presented as MIC ranges, MIC₅₀, and MIC₉₀ (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Antifungal AgentCandida SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Eberconazole C. albicans (Fluconazole-resistant)120.03 - 10.250.5[1]
C. glabrata170.03 - 10.250.5[1]
C. krusei130.06 - 10.250.5[1]
Ketoconazole C. albicans (Fluconazole-resistant)120.03 - 20.251
C. glabrata170.03 - 20.51
C. krusei130.12 - 212
Clotrimazole C. albicans (Fluconazole-resistant)120.03 - 20.120.5
C. glabrata170.03 - 20.251
C. krusei130.06 - 20.51
Fluconazole C. glabrata--4>256
C. krusei-->256>256
Voriconazole C. glabrata--0.2524
C. krusei--0.25-

Mechanism of Action: Targeting Ergosterol Synthesis

Eberconazole, like other azole antifungals, exerts its effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This disruption in ergosterol production leads to alterations in membrane fluidity and integrity, ultimately inhibiting fungal growth.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity data presented in this guide is primarily based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. These methods are considered the reference standards for antifungal susceptibility testing of yeasts.

CLSI/EUCAST Broth Microdilution Method: A Step-by-Step Overview
  • Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of the antifungals are then made in RPMI 1640 medium, a standardized culture medium for susceptibility testing.

  • Inoculum Preparation: Candida isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. A suspension of the yeast cells is prepared in sterile saline or water, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Microdilution Plate Inoculation: The prepared antifungal dilutions are dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with the standardized yeast suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no yeast) are included for each isolate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth compared to the growth control. For azoles, this is typically defined as a 50% reduction in turbidity, which can be assessed visually or spectrophotometrically.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the in vitro activity of antifungal agents against Candida species.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antifungal Stock Solutions B Perform Serial Dilutions in RPMI 1640 Medium A->B E Dispense Antifungal Dilutions into 96-Well Plate B->E C Culture Candida Isolates on Agar Plates D Prepare Standardized Yeast Inoculum C->D F Inoculate Wells with Yeast Suspension D->F E->F G Incubate Plates at 35-37°C F->G H Read MIC Endpoints (Visual or Spectrophotometric) G->H I Determine MIC₅₀ and MIC₉₀ Values H->I

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Signaling Pathways and Logical Relationships

The mechanism of azole resistance in Candida is multifaceted and can involve several cellular pathways. A simplified representation of the target pathway of eberconazole and common resistance mechanisms is provided below.

Azole_Action_and_Resistance cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action Antifungal Action cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Enzyme->Ergosterol Eberconazole Eberconazole Eberconazole->Enzyme Inhibition ERG11_mutation ERG11 Gene Mutation/Overexpression ERG11_mutation->Enzyme Alters Target Efflux_pumps Efflux Pump Overexpression (CDR, MDR) Efflux_pumps->Eberconazole Drug Expulsion

Caption: Eberconazole's Target Pathway and Fungal Resistance Mechanisms.

References

A Comparative Analysis of Eberconazole, Sertaconazole, and Luliconazole for Topical Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and safety of three prominent topical antifungal agents: eberconazole, sertaconazole, and luliconazole. The information is compiled from various clinical studies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action: A Shared Pathway with Unique Attributes

All three antifungal agents—eberconazole, sertaconazole, and luliconazole—belong to the imidazole class and share a primary mechanism of action: the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By inhibiting its synthesis, these drugs disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Beyond this common pathway, sertaconazole and eberconazole exhibit additional properties that may contribute to their therapeutic effects.

Sertaconazole contains a unique benzothiophene ring, which is thought to facilitate the formation of pores in the fungal cell membrane, contributing to a direct fungicidal effect. Furthermore, sertaconazole has demonstrated anti-inflammatory and antipruritic properties, which are mediated through the activation of the p38-COX-2-PGE2 signaling pathway.

Eberconazole also possesses anti-inflammatory effects, which have been attributed to the inhibition of 5-lipoxygenase, an enzyme involved in the synthesis of inflammatory mediators.

Luliconazole is recognized for its potent, often fungicidal, activity against a broad spectrum of dermatophytes, particularly Trichophyton species.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary antifungal mechanism of action shared by all three agents and the specific anti-inflammatory pathway of sertaconazole. A general experimental workflow for clinical trials of topical antifungals is also provided.

Antifungal_Mechanism_of_Action cluster_fungus Fungal Cell cluster_drugs Antifungal Agents Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lysis Cell Lysis (Fungicidal Effect) Eberconazole Eberconazole Eberconazole->Lanosterol Inhibits Sertaconazole Sertaconazole Sertaconazole->Lanosterol Inhibits Luliconazole Luliconazole Luliconazole->Lanosterol Inhibits

Fig. 1: Antifungal Mechanism of Action

Sertaconazole_Anti_inflammatory_Pathway Sertaconazole Sertaconazole p38 p38 MAPK Sertaconazole->p38 Activates COX2 COX-2 p38->COX2 Induces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Anti_inflammatory Anti-inflammatory Effect PGE2->Anti_inflammatory

Fig. 2: Sertaconazole Anti-inflammatory Pathway

Experimental_Workflow A Patient Screening (Tinea Corporis/Cruris Diagnosis) B Inclusion/Exclusion Criteria Assessment A->B C Randomization B->C D1 Group A: Eberconazole Cream C->D1 D2 Group B: Sertaconazole Cream C->D2 D3 Group C: Luliconazole Cream C->D3 E Topical Application (Specified Duration and Frequency) D1->E D2->E D3->E F Follow-up Assessments (e.g., Weeks 2 and 4) E->F G Efficacy Evaluation (Clinical & Mycological Cure) F->G H Safety Evaluation (Adverse Events Monitoring) F->H

Fig. 3: Generalized Experimental Workflow

Efficacy Comparison

The clinical efficacy of eberconazole, sertaconazole, and luliconazole has been evaluated in several comparative studies, primarily in patients with dermatophytosis, such as tinea corporis and tinea cruris. The results, however, show some variability across studies.

Table 1: Comparative Efficacy of Eberconazole, Sertaconazole, and Luliconazole in Clinical Trials

Study (Year)Drug(s) ComparedIndicationOverall Efficacy/Clinical Cure RateMycological Cure RateKey Findings
Selvan et al. (2013)Eberconazole, Sertaconazole, LuliconazoleCutaneous MycosesSertaconazole: 93.3%Luliconazole: 86.6%Eberconazole: 73.3%Not specified separatelySertaconazole showed the highest efficacy.[1]
Nakka et al. (2019)Eberconazole, Sertaconazole, LuliconazoleDermatophytosisMarked relief of pruritus:Eberconazole: 72.7%Luliconazole: 50.0%Sertaconazole: 33.3%100% in all groupsEberconazole was better for relieving pruritus and scaling.[2]
Ravichandran et al. (2021)Eberconazole, SertaconazoleTinea Corporis/CrurisSertaconazole showed better reduction in pruritus and scaling scores.100% in both groupsSertaconazole was superior in relieving key symptoms.[3]
Dakhale et al. (2021)Sertaconazole, LuliconazoleTinea Corporis/CrurisSertaconazole showed a greater reduction in total composite symptom score.100% in both groupsSertaconazole was better in relieving signs and symptoms.[4]
Kumar et al. (2025)Luliconazole, Sertaconazole, Amorolfine, TerbinafineTinea Corporis/CrurisLuliconazole: 92.5%Sertaconazole: 87.5%Luliconazole: 92.5%Sertaconazole: 87.5%Luliconazole was the most effective in terms of clinical and mycological cure.[5]

Safety and Tolerability

The safety profiles of these three topical antifungal agents are generally favorable, with most adverse events being mild and localized to the application site.

Table 2: Comparative Safety of Eberconazole, Sertaconazole, and Luliconazole in Clinical Trials

Study (Year)Drug(s) ComparedIncidence of Adverse EventsCommon Adverse Events Reported
Selvan et al. (2013)Eberconazole, Sertaconazole, LuliconazoleEberconazole: 26.6%Luliconazole: 20.0%Sertaconazole: 6.6%Burning, irritation, peeling of skin, itching, hyperpigmentation.
Ravichandran et al. (2021)Eberconazole, SertaconazoleOne patient in the sertaconazole group reported a mild burning sensation.Mild burning sensation.
Dakhale et al. (2021)Sertaconazole, LuliconazoleOne patient in the sertaconazole group experienced allergic contact dermatitis.Allergic contact dermatitis.
Kumar et al. (2025)Luliconazole, Sertaconazole, Amorolfine, TerbinafineMinimal and comparable across groups.Not specified in detail.

Experimental Protocols: A Summary of Methodologies

The clinical trials cited in this guide generally follow a randomized, open-label, or observer-blinded, parallel-group design.

  • Patient Population: The studies typically enroll adult patients (e.g., 18-70 years) with a clinical diagnosis of tinea corporis or tinea cruris, confirmed by mycological examination (e.g., potassium hydroxide [KOH] mount of skin scrapings).

  • Inclusion Criteria: Common inclusion criteria include the presence of characteristic lesions with symptoms such as pruritus, erythema, and scaling.

  • Exclusion Criteria: Patients are often excluded if they have received topical or systemic antifungal therapy within a specified period before the study, are pregnant or lactating, or have a known hypersensitivity to the study drugs.

  • Treatment Regimen:

    • Eberconazole 1% cream is typically applied twice daily.

    • Sertaconazole 2% cream is often applied twice daily.

    • Luliconazole 1% cream is generally applied once daily.

    • The duration of treatment is commonly 4 weeks.

  • Efficacy Assessment:

    • Clinical Cure: Assessed by the resolution of clinical signs and symptoms (e.g., pruritus, erythema, scaling, vesicles), often using a scoring system (e.g., 4-point scale from 0=absent to 3=severe). A composite score is frequently calculated.

    • Mycological Cure: Determined by the absence of fungal elements in microscopic examination (e.g., negative KOH mount) of skin scrapings from the lesion site at the end of the treatment period.

  • Safety Assessment: Safety and tolerability are evaluated by monitoring and recording all adverse events, particularly those occurring at the application site, throughout the study.

Conclusion

Eberconazole, sertaconazole, and luliconazole are all effective topical antifungal agents with a primary mechanism of inhibiting ergosterol synthesis. While they share a common therapeutic target, there are differences in their reported clinical efficacy and safety profiles, as well as unique secondary properties such as anti-inflammatory effects.

The available data suggests that both sertaconazole and luliconazole generally demonstrate high efficacy rates, often exceeding 85-90% in clinical and mycological cure. The evidence regarding the superiority of one agent over the others in relieving symptoms like pruritus is conflicting across different studies, which may be attributable to variations in study design and patient populations.

In terms of safety, sertaconazole has been reported in some studies to have a lower incidence of adverse events compared to eberconazole and luliconazole. However, all three are generally well-tolerated, with adverse effects being predominantly mild and localized.

For drug development professionals, the choice of a lead compound for further investigation may depend on the specific therapeutic goals, such as prioritizing the highest possible cure rate, the most favorable safety profile, or additional benefits like potent anti-inflammatory action. Further head-to-head comparative trials with standardized methodologies would be invaluable in providing a more definitive ranking of these three agents.

References

Safety Operating Guide

Proper Disposal of Eberconazole Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of eberconazole nitrate, ensuring operational integrity and regulatory compliance.

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This compound, a dichlorinated imidazole derivative with potent antifungal activity, requires specific disposal procedures to mitigate potential hazards.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including expired or unused product, spill cleanup materials, and contaminated labware (e.g., weighing boats, pipette tips, gloves), must be identified as hazardous waste.

  • Segregate: This waste must be segregated from non-hazardous laboratory waste to ensure proper handling and disposal.

2. Containerization and Labeling:

  • Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents. The accumulation start date should also be recorded on the label.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill to prevent further spread.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect all contaminated materials and place them in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable decontamination solution.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • The storage area should be clearly marked as a hazardous waste accumulation area.

5. Final Disposal:

  • Do Not dispose of this compound in sanitary sewers or municipal waste streams.

  • The collected hazardous waste must be disposed of through a licensed hazardous material disposal company. These companies are equipped to handle and treat chemical waste in an environmentally responsible manner, often through methods like incineration at a permitted facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Summary of Disposal and Safety Information

ParameterGuidelineSource
GHS Hazard Classification Acute toxicity, oral (Category 4)
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing
Handling Environment Well-ventilated area or fume hood
Disposal Method Offer to a licensed hazardous material disposal company
Prohibited Disposal Routes Drains, household trash
Spill Cleanup Absorb with inert material, collect for disposal

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EberconazoleDisposalWorkflow cluster_0 cluster_1 start This compound Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs segregate Segregate from Non-Hazardous Waste identify->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal ppe Don Appropriate PPE spill->ppe Yes contain Contain and Clean Spill ppe->contain collect Collect Contaminated Materials contain->collect collect->containerize

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eberconazole nitrate
Reactant of Route 2
Eberconazole nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.